molecular formula C6H13NO2?HCl B1164854 3-keto-C6-Dihydrosphingosine HCl

3-keto-C6-Dihydrosphingosine HCl

Cat. No.: B1164854
M. Wt: 168
Attention: For research use only. Not for human or veterinary use.
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Description

3-keto-C6-Dihydrosphingosine HCl, also known as 3-keto-C6-Dihydrosphingosine HCl, is a useful research compound. Its molecular formula is C6H13NO2?HCl and its molecular weight is 168. The purity is usually 98+%.
BenchChem offers high-quality 3-keto-C6-Dihydrosphingosine HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-keto-C6-Dihydrosphingosine HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H13NO2?HCl

Molecular Weight

168

Appearance

Physical solid

Purity

98+%

Synonyms

1-Hydroxy-2-amino-3-keto-hexane HCl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-keto-C6-Dihydrosphingosine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-keto-C6-Dihydrosphingosine hydrochloride is a synthetic, short-chain analog of 3-ketodihydrosphingosine (KDS), a critical intermediate in the de novo biosynthesis of sphingolipids.[1] Its truncated six-carbon acyl chain, in contrast to the typical C18 chain of the endogenous molecule, confers unique properties that make it a valuable tool for researchers in lipidomics, cell biology, and drug development.[1] This guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a focus on its role as an investigative probe in the study of sphingolipid metabolism and associated pathologies. We will delve into its mechanism of action, provide detailed experimental protocols for its use, and offer insights into data interpretation, empowering researchers to leverage this tool with precision and confidence.

Physicochemical Properties and Structure

A thorough understanding of the fundamental properties of 3-keto-C6-Dihydrosphingosine HCl is paramount for its effective application in experimental settings.

Chemical Structure

The structure of 3-keto-C6-Dihydrosphingosine HCl is characterized by a six-carbon chain attached to the core 2-amino-1-hydroxy-3-one backbone, with the hydrochloride salt improving its stability and handling.

Diagram 1: Chemical Structure of 3-keto-C6-Dihydrosphingosine HCl

Caption: Structure of 3-keto-C6-Dihydrosphingosine Hydrochloride.

Physicochemical Data

The properties of this synthetic lipid analog are summarized below. These values are critical for preparing stock solutions and designing experiments.

PropertyValueSource
Synonyms 3-keto-C6-Dihydrosphingosine, 2-amino-1-hydroxy-3-hexanone HCl[2]
Molecular Formula C6H13NO2 • HCl[2][3]
Molecular Weight 167.6 g/mol [2][3]
Appearance Solid[3]
Purity ≥98%[2]
Solubility Soluble in DMSO.[1] The endogenous C18 version is soluble in ethanol, methanol, and chloroform.[4][5]
Storage Store at -20°C under desiccating conditions for long-term stability.[4]

Biological Context: The De Novo Sphingolipid Synthesis Pathway

3-keto-C6-Dihydrosphingosine HCl serves as an analog to an endogenous molecule that is at the very beginning of a crucial metabolic pathway. The de novo synthesis of sphingolipids starts in the endoplasmic reticulum and is fundamental for producing signaling molecules that regulate cell growth, differentiation, and apoptosis.[6]

The pathway initiates with the condensation of L-serine and a fatty acyl-CoA, typically palmitoyl-CoA (C16), a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT) .[6][7] This is the rate-limiting step of the entire pathway and results in the formation of 3-ketodihydrosphingosine (also known as 3-ketosphinganine).[7][8]

This newly formed 3-ketosphinganine is then rapidly reduced by the enzyme 3-ketodihydrosphingosine reductase (KDSR) , which requires NADPH as a cofactor, to produce dihydrosphingosine (sphinganine).[8][9][10] From here, sphinganine is acylated by ceramide synthases (CerS) to form dihydroceramides, which are subsequently desaturated to create ceramides, the central hub of sphingolipid metabolism.[7][8]

Diagram 2: Simplified De Novo Sphingolipid Synthesis Pathway

Sphingolipid_Pathway cluster_ER Endoplasmic Reticulum Serine L-Serine SPT SPT PalmitoylCoA Palmitoyl-CoA KDS 3-Ketodihydrosphingosine (Endogenous C18) KDSR KDSR (NADPH) DHS Dihydrosphingosine (Sphinganine) CerS CerS Cer Dihydroceramides DES1 DES1 Complex Complex Sphingolipids SPT->KDS KDSR->DHS CerS->Cer DES1->Complex -> Ceramides -> C6_KDS 3-keto-C6- Dihydrosphingosine (Exogenous Analog) C6_KDS->KDSR Substrate for KDSR

Caption: Role of 3-ketosphingosine in the de novo sphingolipid pathway.

Applications in Scientific Research

The primary utility of 3-keto-C6-Dihydrosphingosine HCl lies in its function as a specific tool to probe the initial steps of sphingolipid synthesis.

Substrate for 3-Ketodihydrosphingosine Reductase (KDSR) Assays

As a direct analog of the natural substrate, the C6 version can be used in in vitro assays to measure the activity of KDSR.[9][11] This is crucial for:

  • Enzyme Kinetics: Determining the Km and Vmax of purified or recombinant KDSR.

  • Inhibitor Screening: Identifying and characterizing small molecules that inhibit KDSR activity, which has been proposed as a potential cancer therapy target.[9]

  • Investigating Disease-Related Mutations: Assessing the impact of genetic mutations in the KDSR gene on enzyme function.

Probing Acyl-CoA Specificity of Serine Palmitoyltransferase (SPT)

While not a direct substrate for the condensation reaction, its downstream metabolites can be used to infer information about SPT. Research has shown that different subunits of the SPT enzyme complex confer specificity for different acyl-CoA chain lengths.[12][13] By introducing short-chain precursors and analyzing the resulting complex sphingolipids using mass spectrometry, researchers can probe the substrate flexibility and preferences of the SPT complex under various cellular conditions. Recently, protein engineering efforts have successfully broadened the substrate range of bacterial SPT to accept shorter acyl-CoAs, including C6-CoA, enabling the enzymatic synthesis of short-chain KDS analogs.[14]

Cellular Studies on Sphingolipid Metabolism

When introduced to cell cultures, this short-chain analog can be taken up and metabolized by cellular enzymes. Because of its shorter chain length, it and its downstream metabolic products can be distinguished from their endogenous long-chain counterparts by mass spectrometry. This allows for:

  • Metabolic Flux Analysis: Tracing the flow of the C6 backbone through the sphingolipid synthesis pathway.

  • Investigating Autophagy: The endogenous C18 3-ketosphinganine has been shown to induce the accumulation of dihydrosphingolipids and trigger autophagy in cancer cells.[15] The C6 analog can be used to investigate whether this effect is chain-length dependent.

Experimental Protocols

The following protocols are provided as a starting point. Researchers must optimize concentrations, incubation times, and other parameters based on their specific experimental system (e.g., cell type, enzyme source).

Preparation of Stock Solutions

Causality: The hydrochloride salt form is generally more stable as a solid. For experimental use, it must be dissolved in an appropriate solvent to ensure accurate and reproducible delivery into the assay system. DMSO is a common choice due to its ability to dissolve a wide range of organic molecules and its compatibility with many biological assays at low final concentrations.

  • Material: 3-keto-C6-Dihydrosphingosine HCl, anhydrous Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • Allow the vial of solid compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Aseptically weigh out the desired amount of the compound.

    • Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C may aid dissolution.[1]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C. A 1-month storage at -20°C is recommended for solutions.[1]

In Vitro 3-Ketodihydrosphingosine Reductase (KDSR) Activity Assay

Causality: This assay measures the conversion of the 3-keto group to a hydroxyl group by KDSR, a reaction that consumes NADPH. The rate of NADPH disappearance, monitored by the decrease in absorbance at 340 nm, is directly proportional to the enzyme's activity. This spectrophotometric method provides a continuous, real-time measurement of enzyme kinetics.

Diagram 3: Workflow for In Vitro KDSR Activity Assay

KDSR_Workflow Prep Prepare Reagents (Buffer, NADPH, Substrate, Enzyme) Mix Prepare Reaction Mix (Buffer, NADPH, Substrate) Prep->Mix Incubate Pre-incubate Mix at 37°C Mix->Incubate Start Initiate Reaction (Add KDSR Enzyme) Incubate->Start Monitor Monitor Absorbance at 340 nm (Continuous Spectrophotometry) Start->Monitor Analyze Calculate Rate of NADPH Consumption (ΔAbs/min) Monitor->Analyze Result Determine KDSR Specific Activity Analyze->Result

Caption: Spectrophotometric assay workflow for measuring KDSR activity.

Methodology:

  • Reagents:

    • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • NADPH Stock Solution: 10 mM in assay buffer.

    • Substrate Stock: 10 mM 3-keto-C6-Dihydrosphingosine HCl in DMSO.

    • Enzyme: Purified recombinant KDSR or microsomal preparation containing KDSR.[16]

  • Procedure:

    • In a 96-well UV-transparent plate, add the following to each well for a final volume of 200 µL:

      • 158 µL Assay Buffer

      • 20 µL NADPH Stock (Final concentration: 1 mM)

      • 2 µL Substrate Stock (Final concentration: 100 µM)

    • Self-Validation/Controls:

      • No-Enzyme Control: Replace enzyme volume with buffer to measure non-enzymatic NADPH degradation.

      • No-Substrate Control: Replace substrate volume with DMSO to measure substrate-independent NADPH consumption by the enzyme preparation.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the KDSR enzyme preparation.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Determine the linear rate of reaction (ΔAbs/min).

    • Use the Beer-Lambert law (ε for NADPH at 340 nm = 6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH consumption (µmol/min).

    • Calculate the specific activity of the enzyme (µmol/min/mg of protein).

Conclusion and Future Perspectives

3-keto-C6-Dihydrosphingosine HCl is a specialized molecular tool that provides researchers with a means to dissect the initial, rate-limiting steps of sphingolipid biosynthesis. Its utility as a substrate for KDSR and as a probe for metabolic flux studies makes it indispensable for laboratories investigating the roles of sphingolipids in health and diseases such as cancer, metabolic disorders, and neurodegeneration. Future applications may involve its use in high-throughput screening campaigns for novel enzyme inhibitors and the development of more complex, isotopically labeled versions for advanced metabolic tracing studies. As our understanding of the intricate sphingolipid network grows, so too will the value of such precise chemical probes in unraveling its complexities.

References

  • Ordóñez, Y.F., et al. (2016). 3-Ketosphinganine provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells. Molecular BioSystems, 12(4), 1166-73. Available at: [Link]

  • Bikman, B.T. & Summers, S.A. (2019). Sphingolipid Metabolism: New Insight into Ceramide-Induced Lipotoxicity in Muscle Cells. Metabolites, 9(2), 23. Available at: [Link]

  • Gassler, J., et al. (2017). An improved method to determine serine palmitoyltransferase activity. Journal of Lipid Research, 58(8), 1633-1640. Available at: [Link]

  • PubChem. (n.d.). Sphingolipid Metabolism. Retrieved from [Link]

  • Sasset, L., et al. (2017). Application of An Improved HPLC-FL Method to Screen Serine Palmitoyl Transferase Inhibitors. Molecules, 22(7), 1195. Available at: [Link]

  • Kanfer, J.N. & Bates, S. (1970). Sphingolipid metabolism. II. The biosynthesis of 3-keto-dihydrosphingosine by a partially-purified enzyme from rat brain. Lipids, 5(8), 718-20. Available at: [Link]

  • UniProt. (n.d.). KDSR_HUMAN. Retrieved from [Link]

  • Cantu, D.J., et al. (2020). Identification and characterization of 3-ketosphinganine reductase activity encoded at the BT_0972 locus in Bacteroides thetaiotaomicron. Journal of Biological Chemistry, 295(2), 481-491. Available at: [Link]

  • Syd Labs. (n.d.). KDSR Enzyme, 3-Ketodihydrosphingosine Reductase, Human KDSR Enzyme. Retrieved from [Link]

  • UniProt. (n.d.). K7ERC8_HUMAN. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Sphingolipid metabolism in T cell responses after allogeneic hematopoietic cell transplantation. Frontiers in Immunology, 13, 969446. Available at: [Link]

  • UniProt. (n.d.). A0A8H6F3R7_CANAX. Retrieved from [Link]

  • Han, G., et al. (2009). Identification of small subunits of mammalian serine palmitoyltransferase that confer distinct acyl-CoA substrate specificities. Proceedings of the National Academy of Sciences, 106(20), 8186-8191. Available at: [Link]

  • Denard, C.A., et al. (2024). Broadening the Substrate Range of Serine Palmitoyltransferase by Protein Engineering and Applications to 3-Keto-Dihydrosphingosine Analog. ChemBioChem, e202400593. Available at: [Link]

  • GlpBio. (n.d.). 3-keto Sphinganine (d6:0) (hydrochloride). Retrieved from [Link]

  • PubChem. (n.d.). 3-Ketosphinganine. Retrieved from [Link]

  • Hornemann, T., et al. (2009). The SPTLC3 subunit of serine palmitoyltransferase generates short chain sphingoid bases. Journal of Biological Chemistry, 284(39), 26322-26330. Available at: [Link]

Sources

Technical Guide: 3-keto-C6-Dihydrosphingosine as a Precision Probe for KDSR Activity and De Novo Ceramide Synthesis

[1][2]

Executive Summary

In the landscape of sphingolipid signaling and drug discovery, the de novo ceramide synthesis pathway contains a critical, often overlooked checkpoint: the reduction of 3-ketodihydrosphingosine (3-KDS) to dihydrosphingosine (DHS) .[1] This step is catalyzed by 3-ketodihydrosphingosine reductase (KDSR) , also known as FVT1.[1]

While Serine Palmitoyltransferase (SPT) is the rate-limiting enzyme, KDSR acts as a vital detoxification node.[1][2][3] Accumulation of the 3-keto intermediate is cytotoxic, triggering ER stress and apoptosis—a vulnerability recently exploited in oncology (e.g., leukemia and breast cancer).[1]

3-keto-C6-Dihydrosphingosine (3-keto-C6-DHS) is a synthetic, short-chain analog of the native metabolic intermediate.[1][4] It serves as a high-precision tool to bypass the rate-limiting SPT step, allowing researchers to directly interrogate KDSR kinetics, screen for inhibitors, and model metabolic stress without the confounding variables of upstream regulation.

Part 1: Mechanistic Foundation

The De Novo Pathway and the "Toxic Intermediate"

The de novo synthesis of ceramide occurs at the cytosolic face of the Endoplasmic Reticulum (ER).[5]

  • Condensation (Rate-Limiting): SPT condenses L-Serine and Palmitoyl-CoA to form 3-ketodihydrosphingosine (3-KDS) .[1][4][6][7]

  • Reduction (The Detox Step): KDSR reduces the ketone group of 3-KDS to a hydroxyl group, using NADPH as a cofactor, yielding Dihydrosphingosine (DHS) .[1]

  • Acylation: Ceramide Synthases (CerS) acylate DHS to form Dihydroceramide.[1][4][8]

  • Desaturation: Dihydroceramide desaturase (DEGS) introduces a double bond to form Ceramide .[1][4]

The Critical Role of KDSR: Unlike downstream ceramides, 3-KDS is inherently unstable and proteotoxic. If KDSR is inhibited or if SPT is hyperactive (common in metabolic diseases and cancers), 3-KDS accumulates.[1][2][3] This accumulation disrupts ER membrane integrity and activates the Unfolded Protein Response (UPR), leading to cell death.[1][9]

Diagram: The KDSR Checkpoint

The following diagram illustrates the pathway and the specific entry point of the 3-keto-C6-DHS probe.

SphingolipidPathwaySubstratesL-Serine + Palmitoyl-CoASPTEnzyme: SPT(Serine Palmitoyltransferase)Substrates->SPTKDS3-ketodihydrosphingosine(Native 3-KDS)SPT->KDSKDSREnzyme: KDSR / FVT1(NADPH Dependent)KDS->KDSRNative FluxToxicityER Stress & Apoptosis(Proteotoxicity)KDS->ToxicityAccumulation(if KDSR inhibited)ProbeTOOL: 3-keto-C6-DHS(Cell Permeable Analog)Probe->KDSRDirect Loading(Bypasses SPT)DHSDihydrosphingosine(DHS)KDSR->DHSReduction(NADPH -> NADP+)CeramideCeramideDHS->CeramideCerS + DEGS

Caption: The de novo pathway showing 3-keto-C6-DHS bypassing SPT to directly probe KDSR activity.[1]

Part 2: The Tool – Why Use 3-keto-C6-DHS?

The native substrate (C18-3-KDS) is highly hydrophobic, requiring complex delivery systems (BSA complexing) and making kinetic assays difficult due to micelle formation.[1]

Advantages of the C6 Analog:

  • Solubility: The shortened carbon chain (C6 vs C18) significantly increases water solubility, enabling cleaner enzyme kinetics in aqueous buffers without high detergent concentrations.[4]

  • Cell Permeability: It rapidly crosses cell membranes via passive diffusion, allowing "pulse" experiments to test the intracellular capacity of KDSR.[4]

  • Metabolic Isolation: By supplying the substrate downstream of SPT, researchers can distinguish between inhibitors of SPT (like Myriocin) and inhibitors of KDSR.

Part 3: Experimental Protocols

Protocol A: In Vitro KDSR Enzymatic Assay

Objective: Quantify KDSR activity by monitoring the oxidation of NADPH.[4][5] This is a self-validating assay; if absorbance does not decrease, the enzyme is inactive or the substrate is degraded.

Materials:

  • Recombinant human KDSR (microsomal fraction or purified protein).[1][4]

  • Substrate: 3-keto-C6-Dihydrosphingosine (Stock: 10 mM in DMSO).[1][4]

  • Cofactor: NADPH (freshly prepared).[1][4]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4), 1 mM EDTA, 1 mM DTT.[1]

Workflow:

  • Blank Preparation: Prepare a master mix of Buffer + NADPH (100 µM final).[1][4]

  • Enzyme Activation: Add KDSR protein (0.5–2 µg) to the well.[1][4] Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 3-keto-C6-DHS (Start with 50 µM).

  • Detection: Monitor Absorbance at 340 nm (A340) every 30 seconds for 20 minutes.

    • Logic: NADPH absorbs at 340 nm; NADP+ does not.[4] The rate of decrease (

      
      ) is directly proportional to KDSR activity.[1]
      

Data Interpretation:

Condition Slope (A340/min) Interpretation
No Enzyme Flat (0.0) Negative Control (Validates NADPH stability)
+ KDSR + C6 Substrate Steep Negative Slope Active Reduction

| + KDSR + Inhibitor | Reduced Slope | Inhibition (Calculate IC50) |[1]

Protocol B: Cellular Metabolic Flux & Toxicity Screening

Objective: Determine if a drug candidate targets KDSR in a live cell context.[4] Mechanism: If KDSR is inhibited, loading cells with 3-keto-C6-DHS will cause a rapid spike in toxicity (ER stress) compared to vehicle-treated cells.[1][4]

Step-by-Step:

  • Seeding: Plate cancer cells (e.g., HL-60 or MCF-7) at 5,000 cells/well.[1][4]

  • Pre-treatment: Treat cells with the candidate inhibitor for 1 hour.[4]

  • Substrate Loading: Add 3-keto-C6-DHS (5 µM).

    • Note: Do not exceed 10 µM as the analog itself can have surfactant effects.[4]

  • Incubation: Incubate for 4–6 hours.

  • Readout 1 (Lipidomics): Lyse cells and extract lipids. Use LC-MS/MS to measure the ratio of C6-DHS (Product) to 3-keto-C6-DHS (Substrate) .

    • Validation: A functional KDSR will rapidly convert >90% of the C6-keto input to C6-DHS.[1][4]

  • Readout 2 (Viability): Measure ATP levels (CellTiter-Glo) or Caspase-3/7 activity.

    • Result: Synergistic toxicity between the inhibitor and the C6 substrate confirms KDSR blockade.[4]

Diagram: Assay Logic Flow

AssayWorkflowInputInput:3-keto-C6-DHS+ NADPHReactionReaction:KDSR ReductionInput->ReactionOutcome1Outcome A:Decrease in A340nm(Active Enzyme)Reaction->Outcome1NormalOutcome2Outcome B:Stable A340nm(Inhibited Enzyme)Reaction->Outcome2+ InhibitorMS_CheckLC-MS Validation:Detect C6-DHS PeakOutcome1->MS_Check

Caption: Logic flow for the spectrophotometric KDSR assay with LC-MS validation.

Part 4: Drug Development Implications

Targeting KDSR is emerging as a strategy to induce "metabolic catastrophe" in cancer cells.[4]

  • The "Trap": Cancer cells often upregulate SPT to fuel membrane growth.[4] This creates a high flux of 3-KDS.[1][4]

  • The Trigger: By blocking KDSR, the 3-KDS is not cleared.

  • The C6 Role: In high-throughput screening (HTS), 3-keto-C6-DHS is the preferred substrate because it allows for a homogeneous, solution-phase assay (unlike C18 substrates which require liposomes), reducing false positives caused by compound aggregation or lipid displacement.[1]

References

  • De novo sphingolipid biosynthesis necessitates detoxification in cancer cells. Source: NIH / Cell Reports URL:[1][4][Link]

  • 3-ketodihydrosphingosine reductase (KDSR) Enzyme Entry. Source: IUPHAR/BPS Guide to PHARMACOLOGY URL:[Link][1]

  • Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS. Source: Journal of Lipid Research / NIH URL:[1][Link]

  • Biallelic Mutations in KDSR Disrupt Ceramide Synthesis. Source: Journal of Investigative Dermatology URL:[Link]

  • Sphingosine Increases the Permeability of Model and Cell Membranes. Source: Biophysical Journal / NIH URL:[1][4][Link]

Technical Guide: 3-Ketodihydrosphingosine Reductase (KDSR) Substrate Specificity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-ketodihydrosphingosine reductase (KDSR), also known as FVT1, acts as the pivotal "gatekeeper" in the de novo sphingolipid biosynthesis pathway.[1][2] While Serine Palmitoyltransferase (SPT) is the rate-limiting step, KDSR is the first committed reduction step, converting the unstable, transient 3-ketodihydrosphingosine (3-KDS) into dihydrosphingosine (DHS).[3]

For drug development professionals, KDSR presents a unique paradox: it is an essential housekeeping enzyme whose dysfunction leads to severe cutaneous and hematological pathologies (e.g., EKVP4, thrombocytopenia), yet it remains an under-exploited target compared to SPT or Ceramide Synthases. This guide dissects the enzyme’s substrate specificity, providing the structural logic and experimental protocols necessary to validate KDSR modulators.

Structural & Mechanistic Basis

To understand substrate specificity, one must first understand the active site topology. KDSR belongs to the Short-chain Dehydrogenase/Reductase (SDR) superfamily.[4]

The Rossmann Fold & Cofactor Binding

KDSR utilizes a conserved Rossmann fold (an alternating


-strand/

-helix motif) to bind its cofactor.
  • Cofactor Specificity: KDSR exhibits a high affinity for NADPH over NADH. This specificity is dictated by basic residues in the cofactor-binding pocket that interact with the 2'-phosphate group of NADPH.

  • Hydride Transfer: The reaction involves a stereospecific 4-pro-S hydride transfer from the nicotinamide ring of NADPH to the C3-ketone of the substrate.

The Catalytic Tetrad

The active site, facing the cytosolic side of the Endoplasmic Reticulum (ER), relies on a conserved tetrad: Tyr-Lys-Ser-Asn .

  • Tyr (e.g., Tyr151/186): Acts as the catalytic acid/base.

  • Lys: Lowers the pKa of the Tyrosine hydroxyl group.

  • Ser/Asn: Stabilizes the substrate via hydrogen bonding to the carbonyl oxygen.

Substrate Specificity Profile

KDSR is less promiscuous than Ceramide Synthases but possesses distinct "blind spots" that are clinically relevant.

The Canonical Substrate: 3-Ketodihydrosphingosine (3-KDS)

The enzyme is optimized for the 18-carbon chain length (C18-3-KDS), which matches the abundant palmitoyl-CoA pool used by SPT.

  • Head Group Recognition: The enzyme strictly recognizes the 1-hydroxy-2-amino-3-keto motif.

  • Chain Length Tolerance: While C18 is preferred, KDSR can reduce C16 and C20 analogs, albeit with altered kinetic efficiency (

    
    ).
    
The Non-Canonical "Deoxy" Substrates

A critical consideration for disease modeling is 1-deoxysphingolipids . When SPT utilizes Alanine instead of Serine (common in HSAN1 neuropathy), it produces 1-deoxy-3-ketodihydrosphingosine .

  • KDSR Activity: KDSR does accept the 1-deoxy variant as a substrate.

  • Outcome: It reduces the keto group to form 1-deoxysphinganine .

  • Clinical Implication: If KDSR is inhibited, toxic keto-intermediates (both canonical and deoxy) accumulate. The keto forms are significantly more reactive and cytotoxic than their reduced counterparts.

Pathway Visualization

SphingolipidPathway Substrate Palmitoyl-CoA + Serine KDS 3-Keto-DHS (Unstable Intermediate) Substrate->KDS SPTLC1/2 Substrate_Ala Palmitoyl-CoA + Alanine DeoxyKDS 1-Deoxy-3-Keto-DHS Substrate_Ala->DeoxyKDS SPTLC1/2 (Promiscuous) DHS Dihydrosphingosine (Sphinganine) KDS->DHS Reduction DeoxyDHS 1-Deoxysphinganine DeoxyKDS->DeoxyDHS Reduction KDSR KDSR Enzyme (NADPH -> NADP+) KDSR->KDS Ceramide Dihydroceramide DHS->Ceramide CerS1-6

Caption: The central role of KDSR in reducing both canonical (Serine-derived) and non-canonical (Alanine-derived) keto-sphingoid bases.

Kinetic Characterization

Quantifying KDSR kinetics is notoriously difficult due to the hydrophobicity of the substrate and its tendency to aggregate.

Kinetic Parameters (Representative)

Note: Values are assay-dependent. The following represents consensus ranges for mammalian microsomal preparations.

ParameterValue RangeNotes

(3-KDS)
5 – 15

M
Substrate inhibition is often observed >50

M due to micelle formation.

(NADPH)
10 – 30

M
High affinity; NADH is a poor substitute (

often > 1 mM).
pH Optimum 7.4 – 8.0Matches the cytosolic interface of the ER.
Mechanism Ordered Bi-BiNADPH binds first; NADP+ releases last.
The "Substrate Instability" Factor

Crucial Insight: 3-ketodihydrosphingosine is chemically unstable. In aqueous solution, it can undergo spontaneous degradation or condensation.

  • Experimental Fix: Do not store 3-KDS stocks for long periods. Generate it in situ using purified SPT or purchase/synthesize fresh and store in acidified organic solvent (e.g., Chloroform:Methanol:HCl) at -80°C.

Validated Experimental Protocol: LC-MS/MS KDSR Assay

This protocol avoids the pitfalls of radioactive assays and provides structural confirmation of the product.

Workflow Diagram

AssayWorkflow Step1 1. Microsome Prep (HEK293 or Liver Tissue) Step2 2. Reaction Mix Buffer (pH 7.4) + NADPH (100 µM) + 3-KDS (10 µM) Step1->Step2 Step3 3. Incubation 37°C for 10-20 mins (Linear Phase) Step2->Step3 Step4 4. Quench & Extract Bligh-Dyer (CHCl3/MeOH) + Internal Std (C17-DHS) Step3->Step4 Step5 5. LC-MS/MS Analysis MRM Mode (C18 Column) Step4->Step5

Caption: Step-by-step LC-MS/MS workflow for quantifying KDSR activity.

Detailed Methodology
Phase A: Reaction Assembly
  • Enzyme Source: Prepare microsomes from HEK293 cells (overexpressing KDSR if possible) or mouse liver. Protein conc: 0.1 mg/mL.

  • Buffer: 50 mM HEPES (pH 7.4), 1 mM EDTA, 5 mM DTT. Note: DTT is essential to maintain the active site thiols.

  • Substrate Prep: Dry down 3-KDS (Avanti Polar Lipids) under nitrogen. Resuspend in reaction buffer containing 0.1% fatty-acid-free BSA (carrier protein is mandatory to prevent aggregation).

  • Initiation: Add NADPH (Final conc: 100

    
    M). Incubate at 37°C.
    
Phase B: Lipid Extraction (Modified Bligh-Dyer)
  • Quench: Stop reaction after 15 mins by adding 200

    
    L Methanol.
    
  • Internal Standard: Add 10 pmol of C17-dihydrosphingosine (C17-DHS). Do not use C17-Sphingosine, as it differs in mass/retention.

  • Phase Separation: Add 100

    
    L Chloroform and 100 
    
    
    
    L 0.1M HCl. Vortex vigorously. Centrifuge at 3,000 x g.
  • Collection: Collect the lower organic phase. Dry under nitrogen.

Phase C: LC-MS/MS Detection
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6

    
    m, 50x2.1mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50) + 0.1% Formic Acid.

  • MRM Transitions:

    • DHS (Product): 302.3

      
       284.3 (Water loss).
      
    • 3-KDS (Substrate): 300.3

      
       282.3.
      
    • C17-DHS (ISTD): 288.3

      
       270.3.
      

Clinical & Pharmacological Implications

Disease Mutations (EKVP4)

Mutations such as p.Phe138Cys or p.Tyr151Cys reduce KDSR affinity or catalytic turnover.

  • Biomarker: The hallmark of KDSR dysfunction is NOT just low ceramides, but the specific accumulation of 3-KDS .

  • Toxicity: 3-KDS is pro-apoptotic. In platelets, this accumulation leads to thrombocytopenia by disrupting proplatelet formation.

Drug Targeting Strategy
  • Inhibitors: Currently, no highly specific, nanomolar KDSR inhibitors exist in the public domain (unlike Myriocin for SPT). This represents a "white space" for development.

  • Potential Indication: Inhibition of KDSR could theoretically starve rapidly dividing cancer cells of structural sphingolipids, but the toxicity of accumulating 3-KDS poses a significant safety hurdle.

References

  • Takeichi, T., et al. (2017). "Biallelic Mutations in KDSR Disrupt Ceramide Synthesis and Result in a Spectrum of Keratinization Disorders Associated with Thrombocytopenia." Journal of Investigative Dermatology.

  • Boyden, L.M., et al. (2017). "Mutations in KDSR Cause Recessive Progressive Symmetric Erythrokeratoderma."[2][3] The American Journal of Human Genetics.

  • Sun, Y., et al. (2021). "3-Ketodihydrosphingosine reductase maintains ER homeostasis and unfolded protein response in leukemia." Journal of Clinical Investigation.

  • UniProt Consortium. "UniProtKB - Q06136 (KDSR_HUMAN)." UniProt.[5][6]

  • Gable, K., et al. (2010). "The protein Tsc10p catalyzes the reduction of 3-ketodihydrosphingosine to dihydrosphingosine in the yeast Saccharomyces cerevisiae." Journal of Biological Chemistry.

Sources

3-keto-C6-Dihydrosphingosine HCl CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Identity, Mechanism, and Application in Sphingolipid Research

Executive Summary

3-keto-C6-Dihydrosphingosine HCl (also known as 3-keto-Sphinganine d6:0) is a synthetic, short-chain analog of the natural sphingolipid intermediate 3-ketodihydrosphingosine.[1][2][3][4] Unlike endogenous long-chain sphingolipids (C18), this C6 analog exhibits unique solubility and kinetic properties, making it a critical tool for probing the Serine Palmitoyltransferase (SPT) and 3-Ketodihydrosphingosine Reductase (KDSR) enzymatic nodes.

This guide details the physicochemical identity, biological mechanism, and experimental protocols for utilizing 3-keto-C6-Dihydrosphingosine HCl to modulate sphingolipid metabolism and induce autophagy in neoplastic models.[1][3][4]

Chemical Identity & Nomenclature

Accurate identification is prerequisite to reproducible data.[1][3][4] The following specifications define the research-grade hydrochloride salt.

ParameterSpecification
Common Name 3-keto-C6-Dihydrosphingosine HCl
Systematic Name 2-amino-1-hydroxy-3-hexanone, monohydrochloride
Lipid Notation 3-keto-Sphinganine (d6:[1][2][3][5][6]0)
CAS Number (Racemic/General) 1824544-52-6
CAS Number ((2S)-Isomer) 1314999-30-8
Molecular Formula C₆H₁₃NO₂[1][3] · HCl
Molecular Weight 167.6 g/mol
Solubility Soluble in Water (up to 50 mM), DMSO, and Methanol
Appearance White to off-white crystalline solid
SMILES CCCC(=O)C(N)CO.Cl

Structural Insight: The "C6" designation refers to the total carbon backbone length of the sphingoid base.[1][3][4] Natural sphinganine has an 18-carbon chain (d18:0).[1][2][3][4][5] The truncation to 6 carbons drastically increases water solubility and alters membrane partitioning, allowing for rapid cellular uptake without the need for complex delivery vehicles.[1][3][4]

Biological Significance & Mechanism

The Biosynthetic Node

De novo sphingolipid biosynthesis begins in the Endoplasmic Reticulum (ER).[3][4] The rate-limiting step is the condensation of L-Serine and Palmitoyl-CoA by Serine Palmitoyltransferase (SPT) to form 3-ketodihydrosphingosine (3-KDS).[2][3][4]

This intermediate is rapidly reduced by 3-Ketodihydrosphingosine Reductase (KDSR) to form sphinganine (dihydrosphingosine).

Mechanism of Action: Metabolic Jamming

3-keto-C6-Dihydrosphingosine mimics the natural 3-KDS intermediate.[1][3][4] When introduced to cells, it acts through two primary mechanisms:[1]

  • Substrate Overload/Modulation: It enters the pathway downstream of SPT.[1][3][4] Due to its short chain, it may be processed by KDSR but yields unnatural short-chain sphingoid bases that cannot be efficiently acylated by Ceramide Synthases (CerS).[3][4]

  • Accumulation of Dihydrosphingolipids: Research indicates that treatment with 3-ketosphinganine analogs provokes a significant accumulation of endogenous dihydrosphingolipids (DHS).[1][3][4] This accumulation triggers endoplasmic reticulum (ER) stress.[3][4]

  • Induction of Autophagy: The accumulation of aberrant sphingoid bases and the resulting ER stress have been linked to the induction of autophagy in cancer cells (e.g., DU145 prostate cancer cells), making this compound a vital probe for studying lipid-mediated cell death.[1][4]

Visualization: Sphingolipid Biosynthesis Pathway

The following diagram illustrates the entry point of 3-keto-C6-Dihydrosphingosine into the de novo pathway and its downstream impact.

SphingolipidPathway cluster_inputs Substrates L_Serine L-Serine SPT Serine Palmitoyltransferase (SPT) L_Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT Natural_3KDS 3-Ketodihydrosphingosine (Natural d18:0) SPT->Natural_3KDS KDSR 3-Ketodihydrosphingosine Reductase (KDSR) Natural_3KDS->KDSR Reduction Analog_3KDS 3-keto-C6-Dihydrosphingosine (Synthetic Analog d6:0) Analog_3KDS->KDSR Competitive Entry / Mimicry DHS_Accumulation Accumulation of Dihydrosphingolipids Analog_3KDS->DHS_Accumulation Provokes Sphinganine Sphinganine (Dihydrosphingosine) KDSR->Sphinganine Sphinganine->DHS_Accumulation Metabolic Dysregulation Autophagy Autophagy Induction (Cell Death) DHS_Accumulation->Autophagy ER Stress Response

Caption: Integration of 3-keto-C6-Dihydrosphingosine into the de novo biosynthesis pathway, leading to DHS accumulation and autophagy.

Experimental Protocols

Reconstitution & Storage
  • Solvent: Reconstitute the HCl salt in sterile, nuclease-free water or DMSO.

    • Water:[1] Soluble up to ~50 mM.[1][3][4]

    • DMSO: Soluble up to ~25 mM.[1][3][4]

  • Storage: Store lyophilized powder at -20°C (stable for >2 years). Stock solutions in water should be aliquoted and stored at -20°C; avoid repeated freeze-thaw cycles.[1][3][4]

Cell Treatment Protocol (Autophagy Induction)

Objective: To induce autophagy in adherent cancer cell lines (e.g., HeLa, DU145).

  • Seeding: Plate cells in 6-well plates at a density of

    
     cells/well in complete media (DMEM + 10% FBS). Allow 24h for attachment.
    
  • Preparation of Working Solution: Dilute the 50 mM aqueous stock of 3-keto-C6-Dihydrosphingosine HCl directly into pre-warmed culture media to a final concentration of 10–50 µM .

    • Note: The short chain length allows for direct solubility in media without BSA complexing, unlike C18-sphingolipids.[1][3][4]

  • Incubation: Replace cell media with the treatment media.[1][3][4] Incubate for 12 to 24 hours .

  • Analysis:

    • Lipidomics:[1] Harvest cells for LC-MS/MS to quantify endogenous sphinganine/dihydroceramide levels.

    • Autophagy Markers: Lyse cells and immunoblot for LC3-II conversion and p62 degradation.[1][3][4]

    • Microscopy:[1] If using GFP-LC3 reporter cells, observe puncta formation.[1][3][4]

References

  • Ordóñez, Y. F., et al. (2016). "3-Ketosphinganine provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells."[1][3][4][6] Molecular BioSystems, 12(4), 1166-1173.[3][4][6] Link

  • Cayman Chemical. "3-keto Sphinganine (d6:0) (hydrochloride) Product Information."[2][5][6][7] Cayman Chemical Catalog, Item No. 24381.[1][2][3][4] Link

  • MedChemExpress. "3-Keto sphinganine (d6:0) hydrochloride Datasheet." MedChemExpress Catalog, Cat. No.: HY-158656.[1][3][4] Link

  • Hanada, K. (2003). "Serine palmitoyltransferase, a key enzyme of sphingolipid metabolism."[1][3][4] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1632(1-3), 16-30.[3][4] Link

Sources

Molecular weight and formula of 3-keto-C6-Dihydrosphingosine HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-keto-C6-Dihydrosphingosine HCl for Researchers and Drug Development Professionals

Introduction

3-keto-C6-Dihydrosphingosine hydrochloride is a short-chain synthetic analog of 3-keto-sphinganine, a pivotal intermediate in the de novo biosynthesis of sphingolipids.[1][2] As a water-soluble, stable compound, it serves as an invaluable tool for researchers studying the intricate pathways of sphingolipid metabolism and its dysregulation in various disease states. This guide provides a comprehensive overview of its chemical properties, biological significance, analytical methodologies, and practical applications, designed for professionals in academic research and pharmaceutical development.

Chemical and Physical Properties

3-keto-C6-Dihydrosphingosine HCl is a solid compound with a high degree of purity, making it suitable for sensitive analytical and biological assays.[3][4][5] Its key properties are summarized below for quick reference.

PropertyValueSource(s)
Formal Name 2-amino-1-hydroxy-3-hexanone, monohydrochloride[2][3]
Synonyms 3-keto-C6-Dihydrosphingosine, 3-keto Sphinganine (d6:0)[1][2][3]
Molecular Formula C₆H₁₃NO₂ • HCl[2][3][4]
Formula Weight 167.6 - 167.63 g/mol [3][4][5]
Physical State Solid[3][4][5]
Purity ≥98%[2][3]
Storage -20°C[2][3]
Stability ≥ 4 years (at -20°C)[3]
CAS Number 1824544-52-6[2][3]

Chemical Structure and Stereochemistry

The chemical structure of 3-keto-C6-Dihydrosphingosine consists of a six-carbon backbone with a ketone group at the third position, an amine group at the second, and a hydroxyl group at the first. The hydrochloride salt enhances its solubility and stability.

  • SMILES: NC(CO)C(CCC)=O.Cl[2][3]

  • InChI: InChI=1S/C6H13NO2.ClH/c1-2-3-6(9)5(7)4-8;/h5,8H,2-4,7H2,1H3;1H[2][3][4]

  • InChIKey: LYGHPONXXVTNCB-UHFFFAOYSA-N (for the racemate)[2][3]

It is important to note that the stereochemistry at the C2 position is critical for its biological activity. The (2S) enantiomer is the biologically relevant form, as this is the stereoconfiguration involved in natural sphingolipid pathways.[6]

Biological Significance and Mechanism of Action

The primary significance of 3-keto-C6-Dihydrosphingosine lies in its role as an analog to the endogenous C18 and C20 3-keto-dihydrosphingosine. The endogenous molecule is the first committed intermediate in the de novo synthesis of all sphingolipids, a class of lipids integral to cell membrane structure and signal transduction.[7][8]

The synthesis is initiated by the enzyme Serine Palmitoyltransferase (SPT), which catalyzes the condensation of L-serine and a fatty acyl-CoA (typically palmitoyl-CoA).[7] This reaction is the rate-limiting step of the entire pathway, making it a critical point of regulation.[7][8] 3-keto-dihydrosphingosine is then rapidly reduced to dihydrosphingosine (sphinganine), which is subsequently acylated to form dihydroceramides.

Sphingolipid_Pathway cluster_ER Endoplasmic Reticulum L-Serine L-Serine 3-keto-Dihydrosphingosine 3-keto-Dihydrosphingosine L-Serine->3-keto-Dihydrosphingosine SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->3-keto-Dihydrosphingosine Dihydrosphingosine Dihydrosphingosine 3-keto-Dihydrosphingosine->Dihydrosphingosine 3-KSR Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Further_Sphingolipids Ceramides, Sphingomyelins, Glycosphingolipids Dihydroceramide->Further_Sphingolipids DES1, etc. Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Cell_Lysate Cell/Tissue Lysate Lipid_Extraction Lipid Extraction (e.g., Chloroform/Methanol) Cell_Lysate->Lipid_Extraction Sample_Concentration Sample Concentration & Reconstitution Lipid_Extraction->Sample_Concentration HPLC HPLC Separation (e.g., C18 column) Sample_Concentration->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MSMS Tandem Mass Spectrometry (MS/MS Detection) ESI->MSMS Data_Analysis Data_Analysis MSMS->Data_Analysis Quantification

Sources

Methodological & Application

Application Notes & Protocols: In Vitro Enzyme Assays Utilizing 3-keto-C6-Dihydrosphingosine HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This comprehensive guide details the principles and protocols for in vitro enzyme assays utilizing 3-keto-C6-dihydrosphingosine HCl, a short-chain analog of the endogenous sphingolipid precursor, 3-ketosphinganine. We provide an in-depth exploration of its primary application as a substrate for 3-ketodihydrosphingosine reductase (KDSR), a critical enzyme in the de novo sphingolipid synthesis pathway. Additionally, we discuss its utility in specialized assays for serine palmitoyltransferase (SPT). This document offers field-proven insights into experimental design, step-by-step protocols, data interpretation, and the scientific rationale behind each procedural choice, empowering researchers to generate robust and reliable data in the study of sphingolipid metabolism and drug discovery.

Scientific Foundation: The Role of 3-keto-C6-Dihydrosphingosine in Sphingolipid Metabolism

The de novo synthesis of sphingolipids is a fundamental cellular process, originating in the endoplasmic reticulum, that generates a vast array of bioactive lipids crucial for membrane structure and cell signaling.[1][2] The pathway commences with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the rate-limiting enzyme serine palmitoyltransferase (SPT) , to produce 3-ketosphinganine (also known as 3-ketodihydrosphingosine).[3][4][5]

This intermediate, 3-ketosphinganine, is rapidly reduced by the NADPH-dependent enzyme 3-ketodihydrosphingosine reductase (KDSR) to form sphinganine (dihydrosphingosine).[3][6] Sphinganine then serves as the backbone for the synthesis of ceramides and, subsequently, all complex sphingolipids.[7][8][9]

3-keto-C6-dihydrosphingosine HCl is a synthetic, short-chain analog of the natural SPT product.[10] Its shorter acyl chain (C6) offers distinct advantages in an in vitro setting, including increased aqueous solubility compared to its long-chain (C18) counterpart, facilitating easier handling and delivery in assay systems. It serves as an invaluable tool for directly probing the activity of KDSR and for developing modified assays to explore the substrate specificity of SPT.[11]

The De Novo Sphingolipid Synthesis Pathway

The initial steps of this pathway are critical control points and targets for therapeutic intervention. Understanding the kinetics and inhibition of SPT and KDSR is vital for research into diseases linked to dysregulated sphingolipid metabolism, such as certain skin disorders, metabolic diseases, and cancer.[2][6]

Sphingolipid_Pathway cluster_ER Endoplasmic Reticulum cluster_Assay In Vitro Assay Focus Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA (C16) PalmitoylCoA->SPT KDS 3-Ketosphinganine (Endogenous Substrate) SPT->KDS Rate-Limiting Step KDSR 3-Ketodihydrosphingosine Reductase (KDSR) KDS->KDSR NADPH -> NADP+ Sphinganine Sphinganine (Dihydrosphingosine) KDSR->Sphinganine C6_Sphinganine C6-Sphinganine (Assay Product) KDSR->C6_Sphinganine CerS Ceramide Synthases (CerS) Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide ToComplex --> Complex Sphingolipids Dihydroceramide->ToComplex C6_KDS 3-keto-C6-Dihydrosphingosine (Assay Substrate) C6_KDS->KDSR Substrate for KDSR Assay

Figure 1. Simplified diagram of the initial steps of the de novo sphingolipid synthesis pathway and the role of 3-keto-C6-dihydrosphingosine as an in vitro substrate for KDSR.

Core Application: In Vitro Assay for 3-Ketodihydrosphingosine Reductase (KDSR)

This protocol is designed to quantify the enzymatic activity of KDSR by monitoring the conversion of 3-keto-C6-dihydrosphingosine to C6-sphinganine. The detection of the product can be achieved through methods such as High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), which offers high sensitivity and specificity.

Rationale for Experimental Design
  • Enzyme Source: KDSR is a membrane-associated protein located in the endoplasmic reticulum.[6][12] For in vitro assays, the enzyme can be sourced from microsomal fractions isolated from tissues or cultured cells, or as a purified recombinant protein.[12][13] Microsomes provide a native lipid environment but may contain interfering activities. Purified enzymes offer a cleaner system for inhibitor screening and kinetic analysis.

  • Substrate: 3-keto-C6-dihydrosphingosine HCl is used as the specific substrate. Its hydrochloride salt form generally improves stability and solubility in aqueous buffers.

  • Cofactor: The reduction reaction catalyzed by KDSR is dependent on NADPH.[2][6] Therefore, NADPH must be included in the reaction buffer in non-limiting concentrations.

  • Detection Method: HPLC-MS/MS is the gold standard for quantifying the C6-sphinganine product due to its ability to separate the analyte from the substrate and other reaction components and provide structural confirmation. An appropriate internal standard (e.g., C17-sphinganine) should be used for accurate quantification.[14]

Experimental Workflow for KDSR Assay

Figure 2. General experimental workflow for the KDSR in vitro enzyme assay.

Detailed Protocol: KDSR Activity Assay

A. Reagent Preparation

  • Assay Buffer (1X): 100 mM HEPES or Tris-HCl (pH 7.4), 5 mM DTT. Prepare fresh and keep on ice. The choice of pH should be optimized for the specific enzyme source, but a range of 7.0-8.0 is typical.[13]

  • NADPH Stock Solution (10 mM): Dissolve NADPH in the assay buffer. Prepare fresh on the day of the experiment and protect from light.

  • Substrate Stock Solution (1 mM 3-keto-C6-Dihydrosphingosine HCl): Carefully weigh and dissolve the compound in an appropriate solvent (e.g., ethanol or DMSO), then dilute in assay buffer. Note the final solvent concentration in the assay should be kept low (<1%) to avoid enzyme inhibition.

  • Enzyme Preparation: If using microsomes, dilute to the desired final concentration (e.g., 50-200 µg protein/reaction) in ice-cold assay buffer.[14] If using purified recombinant KDSR, dilute according to the manufacturer's data sheet or empirical optimization.[12]

  • Quench Solution: Prepare a solution of Chloroform:Methanol (2:1, v/v).

  • Internal Standard (IS): Prepare a stock solution of a suitable odd-chain sphingoid base (e.g., C17-sphinganine) in ethanol for spiking samples prior to extraction for quantitative analysis.[14]

B. Assay Procedure

  • Set up reactions in microcentrifuge tubes on ice. A typical final reaction volume is 100-200 µL.[14][15]

  • For each reaction, add the components in the following order:

    • Assay Buffer (to final volume)

    • NADPH solution (to a final concentration of 1-2 mM)[13]

    • Enzyme preparation (e.g., 20 µL of diluted microsomes)

  • Prepare control reactions:

    • No Enzyme Control: Replace enzyme preparation with assay buffer to measure non-enzymatic substrate degradation.

    • No Substrate Control: Replace substrate with buffer to measure background signals from the enzyme preparation.

    • Time-Zero Control: Stop the reaction immediately after adding the substrate.

  • Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate the reaction by adding the 3-keto-C6-Dihydrosphingosine HCl substrate to a final concentration of 10-50 µM. This concentration may need to be optimized based on the enzyme's Km.

  • Incubate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of product formation.

  • Stop the reaction by adding 1 mL of the ice-cold Quench Solution (Chloroform:Methanol).

  • Add the internal standard to each tube.

C. Lipid Extraction and Sample Preparation

  • Vortex the quenched samples vigorously for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase into a new tube.

  • Dry the organic phase under a stream of nitrogen gas.

  • Reconstitute the dried lipid film in a small volume (e.g., 100 µL) of a suitable solvent for HPLC-MS/MS analysis (e.g., mobile phase).

D. Data Analysis

  • Analyze the samples by a validated HPLC-MS/MS method to quantify the amount of C6-sphinganine product formed.

  • Calculate the enzyme activity, typically expressed as pmol or nmol of product formed per minute per mg of protein.

Quantitative Data Summary
ParameterRecommended RangeRationale / Citation
Enzyme Concentration 50-400 µg microsomal proteinEnsures detectable activity within a linear range.[14][15]
Substrate Concentration 10-100 µMShould be optimized around the Km of the enzyme for the substrate.
NADPH Concentration 1-2 mMSaturating concentration to ensure it is not rate-limiting.[13]
Incubation Temperature 37°COptimal temperature for most mammalian enzymes.[13][15]
Incubation Time 10-60 minMust be within the linear range of the reaction.[13][15]
Assay Buffer pH 7.0 - 8.1KDSR is active in the neutral to slightly basic range.[13]

Secondary Application: Modified Serine Palmitoyltransferase (SPT) Assay

While SPT's natural substrates are long-chain acyl-CoAs like palmitoyl-CoA (C16), engineered SPT variants have been developed that show activity towards shorter-chain acyl-CoAs.[11] In such a system, an assay could be designed to measure the production of 3-keto-C6-dihydrosphingosine using L-serine and hexanoyl-CoA (C6-CoA) as substrates. This is a specialized application useful for protein engineering studies.

The protocol would be similar to established SPT assays, which often use radiolabeled L-serine ([14C] or [3H]) for detection.[13][15] The reaction would be stopped, lipids extracted, and the radiolabeled 3-keto-C6-dihydrosphingosine product separated by Thin-Layer Chromatography (TLC) and quantified by scintillation counting.[16]

Trustworthiness and Self-Validation

To ensure the integrity of your results, every experiment should incorporate a system of self-validation:

  • Linearity of Reaction: Confirm that product formation is linear with respect to both time and enzyme concentration. This is critical for accurate velocity measurements.

  • Proper Controls: The inclusion of no-enzyme, no-substrate, and time-zero controls is mandatory to account for background noise and non-enzymatic reactions.

  • Inhibitor Confirmation: When screening for inhibitors, confirm the mechanism of action by performing assays at multiple substrate concentrations. Known inhibitors of related enzymes can serve as positive controls.

  • Mass Spectrometry Validation: Ensure the identity of the product peak by comparing its retention time and fragmentation pattern (MS/MS) to that of an authentic C6-sphinganine standard.

By adhering to these principles and protocols, researchers can confidently utilize 3-keto-C6-dihydrosphingosine HCl as a powerful tool to investigate the intricate world of sphingolipid metabolism.

References

  • Sphingolipid Metabolism | Pathway - PubChem - NIH. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in experimental medicine and biology, 688, 1–23. [Link]

  • Al-Kassas, R., et al. (2021). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. Metabolites, 11(6), 342. [Link]

  • Merrill, A. H. (2011). Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics. Chemical Reviews, 111(10), 6387–6422. [Link]

  • Reactome. (n.d.). Sphingolipid metabolism. Reactome Pathway Database. Retrieved February 14, 2026, from [Link]

  • Hornemann, T., et al. (2007). The SPTLC3 Subunit of Serine Palmitoyltransferase Generates Short Chain Sphingoid Bases. Journal of Biological Chemistry, 282(1), 373-381. [Link]

  • Gupta, V. K., et al. (2009). Direct quantitative determination of ceramide glycosylation in vivo: A new approach to evaluate cellular enzyme activity of glucosylceramide synthase. Journal of Lipid Research, 50(10), 2135-2143. [Link]

  • Han, G., et al. (2009). Identification of small subunits of mammalian serine palmitoyltransferase that confer distinct acyl-CoA substrate specificities. Proceedings of the National Academy of Sciences, 106(20), 8186-8191. [Link]

  • Chen, C. S., et al. (2020). A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide. Journal of Lipid Research, 61(1), 84-96. [Link]

  • Gable, K., et al. (2010). Assay of SPT activity. A and B , TLC of radiolabeled products obtained... ResearchGate. Retrieved February 14, 2026, from [Link]

  • The Medical Biochemistry Page. (2026, February 12). Sphingolipid Metabolism and the Ceramides. Retrieved February 14, 2026, from [Link]

  • Gsponer, J., et al. (2020). Subunit composition of the mammalian serine-palmitoyltransferase defines the spectrum of straight and methyl-branched long-chain bases. Proceedings of the National Academy of Sciences, 117(25), 14261-14270. [Link]

  • Merrill, A. H. (2024). Sphingolipids: Less Enigmatic but Still Many Questions about the Role(s) of Ceramide in the Synthesis/Function of the Ganglioside Class of Glycosphingolipids. International Journal of Molecular Sciences, 25(12), 6345. [Link]

  • Wigger, D., et al. (2019). Proposed catalytic cycle for serine palmitoyltransferase (SPT) with... ResearchGate. Retrieved February 14, 2026, from [Link]

  • Mina, J. G., et al. (2009). Sphingolipid synthesis pathway. 3-KDS, 3-keto-dihydrosphingosine; PL,... ResearchGate. Retrieved February 14, 2026, from [Link]

  • Morad, S. A., et al. (2013). Metabolism of short-chain ceramide by human cancer cells-implications for therapeutic approaches. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1831(1), 118-131. [Link]

  • Ma'ayan Lab. (n.d.). KDSR Gene. Computational Systems Biology. Retrieved February 14, 2026, from [Link]

  • Syd Labs. (n.d.). KDSR Enzyme, 3-Ketodihydrosphingosine Reductase, Human KDSR Enzyme. Retrieved February 14, 2026, from [Link]

  • Mouse Genome Informatics. (n.d.). Kdsr MGI Mouse Gene Detail - MGI:1918000 - 3-ketodihydrosphingosine reductase. Retrieved February 14, 2026, from [Link]

  • Chen, Y., et al. (2012). Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae. Journal of lipid research, 53(5), 999-1008. [Link]

  • Goud, N. S., et al. (2025). Synthesis, Molecular Modeling, and Translational Studies of Medicinal Agents Targeting Sphingolipid Biochemistry. Preprints.org. [Link]

  • Fiorani, F., et al. (2025). High Dose C6 Ceramide-Induced Response in Embryonic Hippocampal Cells. International Journal of Molecular Sciences, 26(6), 3328. [Link]

  • Ogretmen, B., et al. (2021). Ceramide Synthase 6 Maximizes p53 Function to Prevent Progeny Formation from Polyploid Giant Cancer Cells. Cancers, 13(9), 2198. [Link]

  • Cambridge Bioscience. (n.d.). 3-keto-Dihydrosphingosine•HCl - Matreya. Retrieved February 14, 2026, from [Link]

  • Williams, R. D., et al. (2024). Broadening the Substrate Range of Serine Palmitoyltransferase by Protein Engineering and Applications to 3-Keto-Dihydrosphingosine Analog. ChemCatChem. [Link]

Sources

Protocol for KDSR Activity Assay: Monitoring the Reduction of 3-Ketodihydrosphingosine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide and Protocol for the KDSR (3-Ketodihydrosphingosine Reductase) Activity Assay .

Abstract

This technical note details the protocol for measuring the enzymatic activity of 3-ketodihydrosphingosine reductase (KDSR) , also known as FVT1 . KDSR catalyzes the NADPH-dependent reduction of 3-ketodihydrosphingosine (3-KDS) to dihydrosphingosine (DHS), a rate-limiting step in the de novo sphingolipid biosynthesis pathway.[1][2] Dysregulation of KDSR is implicated in follicular lymphoma, thrombocytopenia, and progressive symmetric erythrokeratoderma. This guide provides two distinct workflows: a Spectrophotometric Assay for purified recombinant enzyme characterization and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for complex biological matrices (microsomes/cell lysates), which represents the gold standard for specificity.

Biological Context & Mechanism

The Pathway

Sphingolipid synthesis begins in the Endoplasmic Reticulum (ER).[2][3] The first step is the condensation of L-Serine and Palmitoyl-CoA by Serine Palmitoyltransferase (SPT) to form 3-ketodihydrosphingosine (3-KDS).[1][2][3][4][5][6] KDSR then rapidly reduces the ketone group at the C3 position to a hydroxyl group, forming dihydrosphingosine (DHS).

Reaction:



Pathway Visualization

SphingolipidPathway cluster_ER Endoplasmic Reticulum Membrane PalmitoylCoA Palmitoyl-CoA + L-Serine KDS 3-Ketodihydrosphingosine (3-KDS) PalmitoylCoA->KDS Condensation SPT SPT (Serine Palmitoyltransferase) PalmitoylCoA->SPT DHS Dihydrosphingosine (Sphinganine) KDS->DHS Reduction (NADPH -> NADP+) KDSR KDSR (3-Ketodihydrosphingosine Reductase) KDS->KDSR DhCer Dihydroceramide DHS->DhCer N-Acylation CerS CerS (Ceramide Synthase) DHS->CerS SPT->KDS KDSR->DHS CerS->DhCer

Figure 1: The de novo sphingolipid biosynthesis pathway highlighting the critical role of KDSR in converting the unstable intermediate 3-KDS to DHS.

Critical Experimental Considerations

Substrate Instability (The "3-KDS" Problem)

The substrate, 3-ketodihydrosphingosine (3-KDS) , is chemically unstable and prone to spontaneous degradation or aggregation.

  • Sourcing: It is rarely available as a shelf-stable powder. It must be purchased from specialized lipid synthesis vendors (e.g., Avanti Polar Lipids, Matreya) as 3-ketosphinganine or synthesized chemically.

  • Handling: Store stock solutions in chloroform/methanol at -80°C. For assays, dry down under nitrogen and resuspend immediately in BSA-containing buffer to facilitate solubility.

Enzyme Source
  • Recombinant KDSR: Suitable for kinetic studies and inhibitor screening (Spectrophotometric assay).

  • Microsomes/Lysates: Required for studying disease models or cellular knockdown effects (LC-MS/MS assay).

Method A: LC-MS/MS Assay (Gold Standard)

Best for: Cell lysates, tissue microsomes, and complex matrices where background NADPH oxidation is high.

Materials & Reagents
ComponentSpecificationNotes
Substrate 3-Ketosphinganine (d18:0)Prepare 1 mM stock in EtOH or DMSO.
Cofactor NADPH (Tetrasodium Salt)Prepare fresh 10 mM in buffer.
Internal Standard C17-Sphinganine or d7-SphinganineCritical for normalization.
Assay Buffer 50 mM Potassium Phosphate, pH 7.4Can substitute Tris-HCl pH 7.4.
Additives 1 mM EDTA, 1 mM DTT, 0.1% fatty-acid free BSABSA aids lipid solubility.
Stop Solution Chloroform:Methanol (2:1 v/v)For Bligh-Dyer extraction.
Protocol Workflow
Step 1: Enzyme Preparation
  • Harvest cells (

    
    ) or tissue (50 mg).
    
  • Homogenize in ice-cold Lysis Buffer (20 mM Tris-HCl pH 7.4, 250 mM Sucrose, 1 mM EDTA, Protease Inhibitors).

  • Microsome Isolation (Optional but recommended): Centrifuge at 10,000 x g (10 min) to remove debris. Centrifuge supernatant at 100,000 x g (60 min) to pellet microsomes. Resuspend pellet in Assay Buffer.

  • Determine protein concentration (BCA Assay). Target: 10–50 µg protein per reaction .

Step 2: Reaction Setup

Prepare the following reaction mix in 1.5 mL Eppendorf tubes (Total Volume: 100 µL):

  • Buffer Mix: 50 mM Phosphate Buffer (pH 7.4) + 1 mM EDTA + 1 mM DTT + 0.1% BSA.

  • Enzyme: Add 20–50 µg of microsomal protein.

  • Pre-incubation: 5 minutes at 37°C.

  • Substrate Addition: Add 10 µL of 500 µM 3-KDS (Final conc: 50 µM).

  • Initiation: Add 10 µL of 5 mM NADPH (Final conc: 500 µM).

  • Incubation: Incubate at 37°C for 15–30 minutes .

    • Note: Ensure linearity by testing timepoints (5, 10, 20, 30 min) during optimization.

Step 3: Termination & Extraction
  • Stop: Add 375 µL of Chloroform:Methanol (1:2 v/v) immediately.

  • Internal Standard: Add 10 pmol of d7-Sphinganine (d7-DHS).

  • Extraction: Add 125 µL Chloroform + 125 µL Water. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Collection: Transfer the lower organic phase to a glass vial.

  • Drying: Evaporate solvent under a stream of nitrogen.

  • Reconstitution: Resuspend in 100 µL Mobile Phase (e.g., 80% Methanol + 0.1% Formic Acid).

Step 4: LC-MS/MS Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.

  • Mobile Phase B: Methanol/Acetonitrile (50:50) + 0.1% Formic Acid.

  • Gradient: 50% B to 100% B over 5 minutes.

  • MRM Transitions:

    • DHS (Product): 302.3

      
       284.3 (Quantifier), 302.3 
      
      
      
      60.1 (Qualifier).
    • 3-KDS (Substrate): 300.3

      
       282.3.
      
    • d7-DHS (IS): 309.3

      
       291.3.
      

Method B: Spectrophotometric Assay

Best for: Purified Recombinant KDSR, High-Throughput Screening (HTS).

Principle

KDSR consumes NADPH during the reduction of 3-KDS.[2] The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm .

Protocol
  • Instrument: UV-Vis Spectrophotometer with kinetic mode (heated cuvette holder at 37°C).

  • Blank: Buffer + NADPH (to monitor spontaneous oxidation).

  • Reaction Mix (1 mL):

    • 100 mM Tris-HCl (pH 7.5).

    • 100 µM NADPH.

    • 0.1% Triton X-100 (to maintain substrate solubility).

    • Substrate: 50 µM 3-Ketosphinganine.

  • Initiation: Add 1–5 µg purified KDSR enzyme.

  • Measurement: Monitor

    
     every 10 seconds for 5 minutes.
    
  • Calculation:

    
    
    
    • 
       (NADPH extinction coefficient) = 
      
      
      
      .

Data Analysis & Interpretation

Calculating Specific Activity (LC-MS Method)
  • Normalize: Calculate the Area Ratio (

    
    ).
    
  • Quantify: Convert Ratio to pmol using a standard curve of synthetic DHS.

  • Rate:

    
    
    
Expected Results
Sample TypeExpected Specific ActivityNotes
WT Microsomes 500 – 2000 pmol/min/mgHigh basal activity in liver/kidney.
KDSR Knockdown < 20% of WTResidual activity may be due to redundancy (rare).
Negative Control < 5 pmol/min/mgHeat-inactivated enzyme.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Signal (DHS) Substrate precipitationEnsure 3-KDS is dissolved in BSA-containing buffer or use Triton X-100 (0.1%).
High Background Non-specific NADPH oxidationUse the LC-MS method instead of spectrophotometry for crude lysates.
Non-Linearity Substrate depletionReduce incubation time or enzyme concentration. Ensure <10% substrate conversion.
Peak Tailing Column overload/pHAdjust Mobile Phase to pH 3.0–4.0 with Formic Acid; use a fresh C18 column.

References

  • Identification of FVT1 as Mammalian KDSR: Kihara, A., & Igarashi, Y. (2004).[7] FVT-1 is a mammalian 3-ketodihydrosphingosine reductase with an active site that faces the cytosolic side of the endoplasmic reticulum membrane.[1][8] Journal of Biological Chemistry, 279(47), 49243-49250. Link

  • Clinical Relevance (Skin Disorders): Boyden, L. M., et al. (2017).[2] Mutations in KDSR cause recessive progressive symmetric erythrokeratoderma.[3] American Journal of Human Genetics, 100(6), 978-984. Link

  • LC-MS/MS Method for Sphingoid Bases: Riley, A. M., et al. (2015). Synthesis of 3-ketosphinganine and 3-ketosphinganine analogues for probing serine palmitoyltransferase function. Journal of Lipid Research, 56(7), 1321-1333. (Provides details on substrate synthesis and handling). Link

  • KDSR in Leukemia: Liu, Y., et al. (2021).[6] 3-Ketodihydrosphingosine reductase maintains ER homeostasis and unfolded protein response in leukemia.[9] Journal of Clinical Investigation, 131(14). Link

Sources

Application Note: A Researcher's Guide to the Solubility of 3-keto-C6-Dihydrosphingosine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-keto-C6-Dihydrosphingosine hydrochloride (HCl). As a short-chain analog of a key intermediate in the de novo sphingolipid biosynthesis pathway, understanding its solubility is critical for its effective use in a wide range of research applications, from enzymatic assays to cell-based studies. This document details its solubility in common laboratory solvents, provides validated protocols for the preparation of both organic stock solutions and aqueous working solutions, and offers insights into best practices for handling this important lipid molecule.

Introduction: The Significance of 3-keto-C6-Dihydrosphingosine

Sphingolipids are a class of lipids characterized by a sphingoid base backbone, playing crucial roles in cell membrane structure and signal transduction. The de novo synthesis pathway, originating in the endoplasmic reticulum, is a fundamental process for producing these molecules. The first committed step in this pathway is the condensation of L-serine and a fatty acyl-CoA, catalyzed by serine palmitoyltransferase (SPT). This reaction produces a 3-keto-dihydrosphingosine intermediate.[1][2]

3-keto-C6-Dihydrosphingosine is a synthetic, short-chain (C6) version of this natural intermediate. Its shorter acyl chain confers different physical properties, including increased aqueous solubility compared to its long-chain (e.g., C18) counterparts, making it a valuable tool for researchers.[3] It is often used in studies investigating sphingolipid metabolism, as a substrate for downstream enzymes, or as an internal standard in mass spectrometry-based lipidomics.[4] Accurate and consistent experimental results hinge on the correct preparation of soluble, stable, and bioavailable solutions of this compound.

Chemical Properties and Solubility Profile

3-keto-C6-Dihydrosphingosine is an amphipathic molecule, possessing a polar head group (amino alcohol) and a nonpolar hexanoyl (C6) tail. The hydrochloride (HCl) salt form enhances the polarity and aids in its solubility in polar solvents.

The solubility of sphingolipids, even short-chain ones, can be limited in purely aqueous solutions.[5] They often require organic solvents for initial solubilization to create concentrated stock solutions. These stocks can then be diluted into aqueous buffers or cell culture media for final use.

The table below summarizes the known solubility of 3-keto-C6-Dihydrosphingosine HCl in various solvents based on manufacturer datasheets and empirical observations.

Solvent Type Known Solubility Application Suitability & Remarks
Ethanol Polar ProticSoluble[6]Recommended for Stock Solutions. Good for general lab use and can be used for cell culture applications when diluted to low final concentrations (<0.5%).
Methanol Polar ProticSoluble[3][6]Recommended for Stock Solutions. Excellent solvating power. Often used in mixtures with chloroform for lipid extractions.[5][7]
Chloroform NonpolarSoluble[3]Recommended for Analytical Use. Often used in combination with methanol (e.g., 2:1 v/v) for analytical chemistry and lipid extractions.[8] Not suitable for live-cell applications due to high toxicity.[5]
DMSO Polar AproticSolubleUse with Caution. While many lipids are soluble in DMSO, it can interfere with cell-based assays even at low concentrations (0.25-1%).[9][10] Its effects are cell-type and assay-dependent.
DI Water AqueousSoluble[6]Directly soluble to a limited extent. The short C6 chain and HCl salt improve water solubility over longer-chain analogs. However, for concentrations >1 mg/mL, starting with an organic stock is more reliable.
PBS (pH 7.2) Aqueous BufferSparingly SolubleFor Working Solutions. Direct solubilization is difficult. Best prepared by diluting a concentrated organic stock. Carrier proteins like BSA can improve dispersion.

Protocols for Solubilization and Use

The choice of protocol depends heavily on the downstream application. For enzymatic assays or mass spectrometry, solvent choice is dictated by analytical compatibility. For cell-based assays, minimizing solvent-induced cytotoxicity is paramount.

Causality: This protocol uses a volatile polar organic solvent to create a high-concentration stock that can be stored effectively and diluted precisely. Ethanol is often preferred over methanol for cell-based work due to slightly lower cytotoxicity.

Materials:

  • 3-keto-C6-Dihydrosphingosine HCl (solid)

  • Anhydrous Ethanol (200 proof) or Methanol (ACS grade or higher)

  • Sterile glass vial with a Teflon-lined cap

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of 3-keto-C6-Dihydrosphingosine HCl solid in a sterile glass vial. Perform this step in a chemical fume hood.

  • Solvent Addition: Add the appropriate volume of ethanol or methanol to achieve the desired stock concentration (e.g., 10 mg/mL or ~30 mM).

  • Solubilization: Cap the vial tightly and vortex vigorously for 30-60 seconds.

  • Sonication (Optional but Recommended): If the solid does not dissolve completely, place the vial in a water bath sonicator for 5-10 minutes. Gentle warming (up to 40°C) can also aid dissolution but should be used cautiously to avoid solvent evaporation.[8]

  • Verification: Ensure the solution is clear and free of any particulate matter.

  • Storage: Store the stock solution tightly sealed at -20°C. Under these conditions, it should be stable for several months.

Workflow for Preparing an Organic Stock Solution

G cluster_prep Step 1: Preparation cluster_solubilize Step 2: Solubilization cluster_finalize Step 3: Final Steps weigh Weigh Solid Lipid in Glass Vial add_solvent Add Anhydrous Ethanol or Methanol weigh->add_solvent vortex Vortex Vigorously (30-60s) add_solvent->vortex sonicate Optional: Sonicate and/or Warm (40°C) vortex->sonicate If needed verify Verify Clear Solution sonicate->verify store Store at -20°C verify->store

A simple workflow for preparing a concentrated lipid stock solution.

Causality: Directly diluting an organic lipid stock into an aqueous medium can cause the lipid to precipitate out of solution due to its amphipathic nature. This protocol uses fatty acid-free Bovine Serum Albumin (BSA) as a carrier protein. BSA binds to the lipid, forming a complex that is soluble and stable in aqueous solutions, facilitating its delivery to cells in culture.[8][11]

Materials:

  • Concentrated organic stock of 3-keto-C6-Dihydrosphingosine HCl (from Protocol 1)

  • Sterile, fatty acid-free BSA solution (e.g., 10% w/v in PBS or water)

  • Sterile cell culture medium or desired aqueous buffer (e.g., PBS)

  • Sterile glass or polypropylene tubes

Procedure:

  • Aliquot Stock: In a sterile glass tube, add a small volume of the organic stock solution (e.g., 10 µL of a 10 mg/mL stock).

  • Evaporate Solvent: Evaporate the organic solvent under a gentle stream of dry nitrogen gas, rotating the tube to create a thin lipid film on the wall. Alternatively, use a speed vacuum concentrator. This step is critical to remove the potentially toxic organic solvent.[8]

  • Prepare BSA Carrier: In a separate sterile tube, dilute the fatty acid-free BSA solution in your final culture medium or buffer to the desired concentration (a common working concentration is 0.3-0.5 mg/mL BSA).[8]

  • Re-suspend Lipid Film: Add the BSA-containing medium to the tube with the dried lipid film. The volume should be calculated to achieve your final desired lipid concentration.

  • Complexation: Vortex the tube immediately and thoroughly. Incubate at 37°C for 15-30 minutes, with occasional vortexing, to allow the lipid to complex with the BSA.[11]

  • Application: The resulting lipid-BSA complex solution is now ready to be added to your cell cultures.

Note on Solvent Toxicity: Always run a vehicle control in your experiments (i.e., medium with the same final concentration of ethanol/DMSO and BSA but without the lipid) to account for any effects of the solvent or carrier protein on your experimental system.[10]

Diagram of Lipid Delivery Using BSA Carrier

G cluster_stock Organic Stock L1 L2 L3 L4 C1 BSA Lipid L4->C1:f1 1. Dry down 2. Resuspend L5 C2 BSA Lipid L5->C2:f1 L6 C3 BSA Lipid L6->C3:f1 L7 L8 label_stock Lipid in Ethanol B1 BSA B2 BSA B2->C1:f0 B3 BSA B3->C2:f0 B4 BSA B4->C3:f0

BSA encapsulates lipid molecules, forming soluble complexes for cell delivery.

Summary and Best Practices

  • Purity Matters: Always use high-purity solvents to avoid introducing contaminants into your experiments.

  • Start with Organic: For reliable and reproducible concentrations, always prepare a primary stock solution in an appropriate organic solvent like ethanol or methanol.

  • Avoid Aqueous Storage: Do not store diluted aqueous preparations for long periods, as lipids can come out of solution or degrade. Prepare fresh working solutions from your frozen organic stock for each experiment.

  • Consider the Application: The choice of solvent is dictated by your experimental needs. Use chloroform/methanol mixtures for analytical work and ethanol with a BSA carrier for live-cell studies.

  • Validate with Controls: Always include vehicle controls in your experiments to ensure that the observed effects are due to the lipid and not the solvent or carrier.

By following these guidelines and protocols, researchers can ensure the accurate and effective use of 3-keto-C6-Dihydrosphingosine HCl in their studies of sphingolipid metabolism and function.

References

  • Toll-Riera, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • HCPCS. (n.d.). H1891 3-keto-C6-Dihydrosphingosine•HCl. Retrieved from [Link]

  • Helmer, C., et al. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers in Chemistry. Retrieved from [Link]

  • LIPID MAPS. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. Retrieved from [Link]

  • Kildegaard, K. R., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 875–885. Retrieved from [Link]

  • Subhani, M. A., et al. (2021). Advances in Lipid Extraction Methods—A Review. Molecules, 26(24), 7659. Retrieved from [Link]

  • Betlem, K., et al. (2024). Assessing the Quality of Solvent-Assisted Lipid Bilayers Formed at Different Phases and Aqueous Buffer Media: A QCM-D Study. Sensors, 24(18), 5941. Retrieved from [Link]

  • Papageorgiou, L., et al. (2019). The effect of organic solvents on selected microorganisms and model liposome membrane. Bioprocess and Biosystems Engineering, 42, 1335-1344. Retrieved from [Link]

  • El-Howk, R., et al. (2021). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. International Journal of Molecular Sciences, 22(11), 5824. Retrieved from [Link]

  • Ghaffari, K., et al. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. Metabolites, 12(5), 444. Retrieved from [Link]

Sources

Application Notes and Protocols: Cellular Treatment with 3-keto-C6-Dihydrosphingosine for Apoptosis Induction Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers utilizing 3-keto-C6-Dihydrosphingosine, a short-chain analog of a key intermediate in the de novo ceramide biosynthesis pathway.[1] By introducing this substrate to cultured cells, it is possible to bypass upstream regulatory steps and investigate the downstream consequences of activating the ceramide synthesis cascade. Accumulation of ceramides, a class of bioactive sphingolipids, is intrinsically linked to the regulation of critical cellular processes, including growth arrest, senescence, and apoptosis.[2] This guide details the mechanism of action, provides step-by-step protocols for cell treatment, and outlines robust methods for quantifying the induction of apoptosis, including luminescent caspase activity assays and Western blot analysis of key apoptotic markers. The protocols are designed to be self-validating through the inclusion of appropriate controls, ensuring data integrity and reproducibility.

Scientific Principle: The Ceramide Synthesis Pathway and Apoptosis

Ceramides are central signaling lipids synthesized through several pathways, with the de novo pathway being a primary route. This pathway begins in the endoplasmic reticulum with the condensation of L-serine and a fatty acyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[3][4] This produces 3-ketodihydrosphingosine (also known as 3-ketosphinganine), which is then rapidly reduced to dihydrosphingosine (sphinganine).[5][6] Subsequently, a family of six ceramide synthases (CerS) acylates dihydrosphingosine to form dihydroceramide, the direct precursor to ceramide.[4][7]

3-keto-C6-Dihydrosphingosine is a synthetic, cell-permeable short-chain analog of the endogenous C18 intermediate.[1] Introducing it to cells provides a direct substrate for the downstream enzymes, potentially increasing the flux through the pathway and leading to the accumulation of dihydroceramides and, ultimately, ceramides. An increase in intracellular ceramide levels is a well-established trigger for the intrinsic pathway of apoptosis.[2][8] Ceramides can promote the formation of pores in the mitochondrial outer membrane, leading to the release of cytochrome c, activation of a caspase cascade, and eventual execution of cell death.[9]

The following diagram illustrates the integration of 3-keto-C6-Dihydrosphingosine into the ceramide synthesis pathway and its link to apoptosis.

Ceramide_Pathway cluster_ER Endoplasmic Reticulum cluster_Exogenous Exogenous Substrate cluster_Mito Mitochondrial Apoptosis Pathway serine L-Serine + Palmitoyl-CoA spt SPT serine->spt kds 3-Ketodihydrosphingosine (Endogenous C18) kds_reductase 3-KDS Reductase kds->kds_reductase spt->kds dhs Dihydrosphingosine (Sphinganine) kds_reductase->dhs cers Ceramide Synthase (CerS1-6) dhs->cers dhc Dihydroceramide cers->dhc des1 DES1/2 dhc->des1 cer Ceramide des1->cer mito Mitochondrial Pore Formation cer->mito Induces kds_c6 3-keto-C6- Dihydrosphingosine kds_c6->dhs Bypasses SPT cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp37 Caspase-3/7 Activation casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: De novo ceramide synthesis pathway and induction of apoptosis.

Materials and Reagents

  • 3-keto-C6-Dihydrosphingosine HCl salt (Purity >98%)

  • Ethanol (200 proof, anhydrous)

  • Cell culture medium (e.g., DMEM, RPMI-1640), supplemented with Fetal Bovine Serum (FBS) and antibiotics as required for the cell line.

  • Phosphate-Buffered Saline (PBS), sterile

  • Adherent or suspension cells of interest

  • Multi-well plates (6-well for Western blot, 96-well white-walled for caspase assay)

  • Caspase-Glo® 3/7 Assay Kit (Promega, Cat. No. G8090 or similar)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktail

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-20% gradient gels)

  • PVDF or nitrocellulose membranes

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-Cleaved Caspase-3 (Asp175)

    • Rabbit anti-Cleaved PARP (Asp214)

    • Mouse or Rabbit anti-β-actin or anti-GAPDH (loading control)

  • Secondary antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Luminometer for plate reading

  • Western blot imaging system

Experimental Protocols

Preparation of Stock Solutions

The accurate preparation of the compound stock solution is critical for reproducible results.

  • Compound Information: 3-keto-C6-Dihydrosphingosine HCl salt has a molecular weight of 167.63 g/mol .[10][11]

  • Reconstitution: Based on its solubility profile, ethanol is a suitable solvent.[3][12] To prepare a 10 mM stock solution , dissolve 1.68 mg of the compound in 1 mL of anhydrous ethanol.

  • Mixing: Vortex thoroughly until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months.

Cell Culture and Treatment Protocol

This protocol provides a general framework. Optimal cell density, compound concentration, and incubation time should be determined empirically for each cell line.

  • Cell Seeding:

    • For Western Blotting: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • For Caspase-3/7 Assay: Seed cells in white-walled, clear-bottom 96-well plates at a density appropriate for the cell line (e.g., 5,000-20,000 cells per well in 100 µL of medium).

  • Incubation: Culture the cells overnight in a humidified incubator (37°C, 5% CO₂) to allow for attachment and recovery.

  • Preparation of Working Solutions: On the day of the experiment, dilute the 10 mM stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. For example, to make a 50 µM working solution, add 5 µL of the 10 mM stock to 995 µL of medium.

    • Important: Ensure the final concentration of ethanol in the medium is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the desired concentrations of 3-keto-C6-Dihydrosphingosine.

    • Essential Controls:

      • Untreated Control: Cells cultured in medium only.

      • Vehicle Control: Cells treated with medium containing the same final concentration of ethanol as the highest dose treatment group.

      • Positive Control (Optional but Recommended): Cells treated with a known apoptosis inducer (e.g., 1 µM Staurosporine).

  • Incubation: Return the plates to the incubator for the desired treatment period (e.g., 12, 24, or 48 hours).

ParameterSuggested RangeRationale
Concentration 1 µM - 50 µMShort-chain ceramide analogs are often effective in this range. A dose-response experiment is crucial to identify the optimal concentration for inducing apoptosis without causing acute necrosis.[6]
Incubation Time 12 - 48 hoursApoptosis is a programmed process that takes time to execute. A time-course experiment will reveal the optimal endpoint for measuring caspase activation and substrate cleavage.
Assessment of Apoptosis

The following diagram outlines the overall experimental workflow.

Workflow cluster_prep Preparation cluster_assays Endpoint Assays cluster_analysis Data Analysis seed Seed Cells (6-well or 96-well) treat Treat with 3-keto-C6-DHS + Controls seed->treat incubate Incubate (e.g., 24h) treat->incubate caspase_assay Caspase-Glo 3/7 Assay (96-well plate) incubate->caspase_assay lysis Cell Lysis (6-well plate) incubate->lysis luminescence Measure Luminescence caspase_assay->luminescence wb Western Blot (Cleaved Casp-3, PARP) lysis->wb imaging Image Western Blot wb->imaging quantify Quantify Results luminescence->quantify imaging->quantify

Caption: Experimental workflow for assessing apoptosis.

This protocol is adapted from the Caspase-Glo® 3/7 assay system, which provides a proluminescent substrate for caspase-3 and -7.[13][14] Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[14]

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by mixing the buffer and lyophilized substrate. Allow the reagent to equilibrate to room temperature before use.[14][15]

  • Plate Equilibration: Remove the 96-well plate containing the treated cells from the incubator and let it equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[14][15] This single step lyses the cells and introduces the substrate.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light. The luminescent signal is stable for several hours.[14]

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Western blotting provides a semi-quantitative method to visualize the cleavage of key apoptotic proteins.[16] The appearance of cleaved fragments of caspase-3 (p17/19) and PARP (p89) are definitive markers of apoptosis.[16][17]

  • Cell Lysis:

    • Place the 6-well plate on ice and wash the cells once with 1 mL of ice-cold PBS.

    • Aspirate the PBS and add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.[18]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

  • Sample Preparation:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to the normalized lysates (to a final concentration of 1x).

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[18]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel. Include a protein ladder.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, and anti-GAPDH) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[18]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Add ECL substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

Data Interpretation and Expected Results

Proper interpretation requires comparing treated samples to the vehicle control.

AssayExpected Result with 3-keto-C6-DHS TreatmentInterpretation
Caspase-3/7 Glo Dose- and time-dependent increase in luminescence (RLU).Activation of executioner caspases 3 and 7, indicating apoptosis.[13][14]
Western Blot Appearance or increased intensity of bands corresponding to the cleaved forms of Caspase-3 (17/19 kDa) and PARP (89 kDa). A corresponding decrease in the full-length protein may be observed.Proteolytic cleavage of key cellular substrates by active caspases, confirming the apoptotic cascade.[16]

Troubleshooting

  • No observed effect:

    • Increase the concentration or incubation time.

    • Confirm the viability and passage number of the cell line.

    • Verify the integrity of the 3-keto-C6-Dihydrosphingosine stock solution.

  • High background in Caspase-Glo assay:

    • Ensure plates have properly equilibrated to room temperature.

    • Check for contamination in the cell culture.

  • Weak or no signal in Western Blot:

    • Increase the amount of protein loaded.

    • Optimize primary and secondary antibody concentrations and incubation times.

    • Ensure the transfer was efficient.

  • Inconsistent results:

    • Ensure accurate and consistent cell seeding density.

    • Prepare fresh dilutions of the compound from the stock solution for each experiment.

References

  • A three-step assay for ceramide synthase activity using a fluorescent substrate and HPLC. Journal of Lipid Research. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Tox21 - National Institutes of Health. [Link]

  • A fluorescent assay for ceramide synthase activity. Journal of Lipid Research. [Link]

  • Ceramides as modulators of cellular and whole-body metabolism. Journal of Clinical Investigation. [Link]

  • Inhibition of Ceramide Synthesis Reduces α-Synuclein Proteinopathy in a Cellular Model of Parkinson's Disease. MDPI. [Link]

  • Caspase-Glo 3/7 Assay. Reaction Biology. [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • Roles and therapeutic targeting of ceramide metabolism in cancer. Molecular Cancer. [Link]

  • Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Determination of Caspase Activation by Western Blot. PubMed - NIH. [Link]

  • The Role of Ceramides in Diabetes and Cardiovascular Disease Regulation of Ceramides by Adipokines. Frontiers in Endocrinology. [Link]

  • Inhibition of De Novo Ceramide Synthesis Reverses Diet-Induced Insulin Resistance and Enhances Whole-Body Oxygen Consumption. Diabetes. [Link]

  • Structure of the yeast ceramide synthase. bioRxiv. [Link]

  • Sphingolipid synthesis pathway. 3-KDS, 3-keto-dihydrosphingosine; PL,... ResearchGate. [Link]

  • Dihydrosphingosine driven enrichment of sphingolipids attenuates TGFβ induced collagen synthesis in cardiac fibroblasts. PLoS ONE. [Link]

  • A selective inhibitor of ceramide synthase 1 reveals a novel role in fat metabolism. Nature Communications. [Link]

  • Pharmacological Inhibition of Lipid Import and Transport Proteins in Ovarian Cancer. International Journal of Molecular Sciences. [Link]

  • High Dose C6 Ceramide-Induced Response in Embryonic Hippocampal Cells. MDPI. [Link]

  • Lipid lowering therapy with PCSK9 inhibitors. Journal of Clinical and Translational Research. [Link]

  • Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network. Journal of Medicinal Chemistry. [Link]

  • Structural basis of the mechanism and inhibition of a human ceramide synthase. bioRxiv. [Link]

  • Targeting Dysregulated Lipid Metabolism in Cancer with Pharmacological Inhibitors. MDPI. [Link]

  • Targeted Strategy in Lipid-Lowering Therapy. Pharmaceutics. [Link]

Sources

Application Note: Advanced Profiling of Serine Palmitoyltransferase (SPT) Activity Using 3-keto-C6-Dihydrosphingosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Serine Palmitoyltransferase (SPT) is the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway, catalyzing the condensation of L-Serine and Palmitoyl-CoA to form 3-ketodihydrosphingosine (3-KDS).[1][2][3] While critical for metabolic regulation, measuring SPT activity is notoriously difficult due to the instability of the natural 3-KDS product and high endogenous background levels of long-chain sphingolipids in biological samples.

This guide details the application of 3-keto-C6-Dihydrosphingosine (3-k-C6-DHS) , a short-chain synthetic analog, to overcome these limitations. We present two distinct methodologies:

  • The Surrogate Substrate Assay: Utilizing Hexanoyl-CoA to generate 3-k-C6-DHS, eliminating endogenous lipid interference.

  • The Stable Internal Standard Method: Using 3-k-C6-DHS as a structural analog for accurate LC-MS/MS quantification of natural SPT activity.

Scientific Background & Mechanism[1][3][4]

The Challenge of SPT Analysis

The natural product of SPT, 3-ketodihydrosphingosine (d18:0), is rapidly reduced to sphinganine by 3-ketodihydrosphingosine reductase (KDSR) in vivo. Consequently, traditional assays often rely on radioactive substrates (


C-Serine) or indirect measurement of sphinganine. These methods lack specificity or require hazardous materials.
The 3-keto-C6-Dihydrosphingosine Advantage

3-keto-C6-Dihydrosphingosine (d6:0) serves as a powerful tool for two reasons:

  • Zero Endogenous Background: Biological systems do not naturally synthesize C6-sphingoid bases. Any detection of 3-k-C6-DHS in an assay is exclusively derived from the in vitro enzymatic activity provided with Hexanoyl-CoA.

  • Chromatographic Distinctness: In Reverse-Phase LC, the short C6 chain elutes significantly earlier than C18 species, preventing ion suppression from abundant membrane lipids.

Pathway Visualization

The following diagram illustrates the SPT reaction and the parallel "Surrogate Pathway" utilized in this protocol.

SPT_Pathway cluster_inputs Substrates cluster_products Reaction Products Serine L-Serine SPT Serine Palmitoyltransferase (SPT Complex) Serine->SPT PalCoA Palmitoyl-CoA (C16) PalCoA->SPT Natural Path HexCoA Hexanoyl-CoA (C6 - Surrogate) HexCoA->SPT Assay Path KDS_Nat 3-ketodihydrosphingosine (d18:0 - Natural) SPT->KDS_Nat Native Activity KDS_C6 3-keto-C6-Dihydrosphingosine (d6:0 - Synthetic Marker) SPT->KDS_C6 Measured Signal KDSR KDSR Reductase KDS_Nat->KDSR Rapid Metabolism KDS_C6->KDSR Slow/No Reaction Sphinganine Sphinganine KDSR->Sphinganine

Figure 1: Mechanistic pathway showing the divergence between natural SPT activity (Green) and the C6-Surrogate Assay (Red). The C6 product accumulates, providing a stable readout.

Protocol A: High-Specificity SPT Assay (The "Surrogate" Method)

Objective: Measure SPT catalytic activity in microsomes or cell lysates by quantifying the conversion of Hexanoyl-CoA to 3-keto-C6-Dihydrosphingosine.

Materials Required[1][2][3][4][5][6][7][8]
  • Enzyme Source: Microsomal fraction (yeast or mammalian) or purified SPT protein.

  • Substrate 1: L-Serine (100 mM stock in water).

  • Substrate 2: Hexanoyl-CoA (10 mM stock in 10 mM sodium phosphate buffer, pH 7.0). Note: Hexanoyl-CoA is water-soluble, avoiding the BSA complexation required for Palmitoyl-CoA.

  • Cofactor: Pyridoxal 5’-phosphate (PLP) (5 mM stock).

  • Internal Standard: C17-Sphinganine (or isotope-labeled serine if available).

  • Detection Standard: 3-keto-C6-Dihydrosphingosine HCl (Commercial standard, e.g., Cayman Chem #24381).

Step-by-Step Methodology
1. Reagent Preparation

Prepare the Reaction Master Mix (per sample):

  • 50 mM HEPES buffer (pH 8.0)

  • 5 mM DTT (freshly prepared)

  • 50 µM PLP

  • 20 mM L-Serine

  • Critical: Do not add Hexanoyl-CoA yet.

2. Enzymatic Reaction
  • Aliquot 100 µg of microsomal protein into a 1.5 mL microcentrifuge tube.

  • Add Reaction Master Mix to a final volume of 190 µL.

  • Pre-incubate at 37°C for 5 minutes to allow PLP binding.

  • Initiate: Start reaction by adding 10 µL of 2 mM Hexanoyl-CoA (Final conc: 100 µM).

  • Incubate at 37°C for 10–20 minutes . Note: The reaction is linear for approx. 20 mins.

3. Termination & Extraction
  • Stop: Add 500 µL of Chloroform/Methanol (1:2 v/v) containing 10 pmol of Internal Standard (C17-Sphinganine).

  • Add 20 µL of 1 M NH₄OH (Ammonium Hydroxide). Alkaline conditions are crucial to maintain the amine group in the unprotonated state for extraction efficiency.

  • Vortex vigorously for 30 seconds.

  • Incubate at 37°C for 1 hour (mild alkaline hydrolysis breaks down any acyl-CoA intermediates, though less critical for ketone products).

  • Add 150 µL Chloroform and 150 µL Alkaline Water (pH 9). Vortex and centrifuge at 12,000 x g for 5 mins.

  • Collect the lower organic phase . Dry under nitrogen gas.

  • Reconstitute in 100 µL Mobile Phase B (Methanol/Formic Acid).

4. LC-MS/MS Parameters

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Methanol/Acetonitrile (50:50) + 0.1% Formic Acid.

ParameterSetting
Flow Rate 0.4 mL/min
Gradient 0-1 min: 50% B; 1-5 min: Ramp to 100% B; 5-7 min: Hold 100% B.
Ionization ESI Positive Mode
Target Analyte 3-keto-C6-DHS
Precursor Ion m/z 132.1 [M+H]⁺
Product Ion m/z 114.1 [M-H₂O+H]⁺ (Quantifier)

Protocol B: 3-keto-C6-DHS as an Internal Standard

Objective: Use 3-keto-C6-DHS as a spike-in standard to quantify natural 3-ketodihydrosphingosine (d18:0) when measuring native SPT activity.

Rationale: The d18-3-keto product is unstable. By spiking in the stable d6-analog immediately post-reaction, you can normalize for extraction losses and ionization variability, as the d6 and d18 species share similar ionization efficiencies but separate chromatographically.

Workflow
  • Perform SPT assay using Palmitoyl-CoA and L-Serine .[1][3][4]

  • Stop Reaction: Add extraction solvent (CHCl₃/MeOH).

  • Spike: Immediately add 50 pmol of 3-keto-C6-Dihydrosphingosine .

  • Extract and Analyze via LC-MS/MS.

  • Calculation:

    
    
    (RF = Response Factor, determined by injecting a 1:1 mix of pure d18 and d6 standards).
    

Experimental Workflow Diagram

Workflow cluster_reaction Enzymatic Reaction cluster_extraction Termination & Extraction Start Start: Microsome Prep Mix Mix: Protein + PLP + Serine Start->Mix Substrate Add Substrate: Hexanoyl-CoA (Protocol A) OR Palmitoyl-CoA (Protocol B) Mix->Substrate Incubate Incubate 37°C, 15 min Substrate->Incubate Stop Stop: CHCl3/MeOH + NH4OH Incubate->Stop Spike Spike Standard: 3-keto-C6-DHS (if Protocol B) Stop->Spike PhaseSep Phase Separation (Collect Organic Layer) Spike->PhaseSep Analysis LC-MS/MS Analysis (MRM Mode) PhaseSep->Analysis

Figure 2: Step-by-step experimental workflow for SPT activity profiling.

Troubleshooting & Validation

IssueProbable CauseSolution
Low Signal (3-k-C6-DHS) Ion SuppressionThe C6 analog elutes early (hydrophilic). Ensure the LC gradient starts at low % Organic (e.g., 5-10% B) to retain it on the column away from the solvent front.
Peak Tailing Interaction with SilanolsAdd 10 mM Ammonium Formate to the mobile phase to improve peak shape for amine-containing lipids.
High Background Contaminated SourceEnsure the microsome prep is washed of free fatty acids. Use Defatted BSA if using Palmitoyl-CoA.
Non-Linearity Substrate DepletionReduce reaction time to 5-10 minutes or dilute protein concentration to ensure initial velocity conditions (

).

References

  • Han, G., et al. (2003). Characterization of serine palmitoyltransferase in normal human tissues. Journal of Histochemistry & Cytochemistry. Link

  • Li, S., et al. (2018). Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae. Journal of Lipid Research. Link

  • Cayman Chemical. (n.d.).[5] 3-keto Sphinganine (d6:[6][7][5][8][9]0) (hydrochloride) Product Information.[6][10][7][5][9] Link

  • Harrison, P.J., et al. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers in Molecular Biosciences. Link

  • Wadsworth, J.M., et al. (2013). The structure and function of the serine palmitoyltransferase complex. Lipid Insights. Link

Sources

Research applications of synthetic short-chain sphingolipid precursors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Research applications of C2-Ceramide, C6-Ceramide, and related analogs. Audience: Cell Biologists, Biochemists, and Drug Discovery Scientists.

Introduction: The Permeability Paradox

Sphingolipids, particularly ceramide, are potent tumor suppressors that regulate apoptosis, autophagy, and cell cycle arrest.[1] However, natural long-chain ceramides (C16, C18, C24) are extremely hydrophobic and cell-impermeable, making them unsuitable for direct exogenous addition in cell culture.

Synthetic short-chain ceramides (SCCs) —specifically C2-Ceramide (N-acetylsphingosine) and C6-Ceramide (N-hexanoylsphingosine) —were developed to solve this "permeability paradox." By truncating the fatty acyl chain, these analogs gain water solubility (C2) or dispersibility (C6) while retaining the essential sphingoid base structure required for bioactivity.

This guide details the mechanistic grounding, preparation protocols, and experimental applications of SCCs, emphasizing the critical distinction between "mimicry" and "metabolic conversion."

Mechanism of Action & Signaling Pathways[2][3][4]

To use SCCs effectively, one must understand that they act through two distinct modes: Direct Signaling and Metabolic Conversion .

Direct Signaling: The PP2A Axis

Exogenous ceramides (specifically C6) mimic endogenous ceramide stress signaling. The primary cytosolic target is Protein Phosphatase 2A (PP2A) . Ceramide binds to the inhibitor of PP2A (I2PP2A/SET), releasing PP2A to dephosphorylate Akt (Protein Kinase B) . This inhibition of the pro-survival Akt pathway is a central driver of apoptosis.

Mitochondrial Permeabilization

Ceramides can self-assemble into channels in the Mitochondrial Outer Membrane (MOM).[2] This results in Mitochondrial Outer Membrane Permeabilization (MOMP) , releasing Cytochrome C and activating the intrinsic caspase cascade.

The "Recycling" Caveat (Critical for Data Interpretation)

SCCs are not metabolically inert. Intracellular ceramidases hydrolyze them into sphingosine, which is then re-acylated by Ceramide Synthases (CerS) into long-chain endogenous ceramides (C16-C24). Thus, a phenotypic effect observed after 12–24 hours may be due to the generated long-chain ceramides, not the exogenous short-chain analog itself.

Visualization: Ceramide Signaling Network

CeramideSignaling ExoCer Exogenous C6-Ceramide PP2A PP2A (Phosphatase) ExoCer->PP2A Activates Mito Mitochondria (MOMP) ExoCer->Mito Pore Formation Recycling Metabolic Recycling (to C16/C18 Ceramide) ExoCer->Recycling Hydrolysis & Re-acylation Akt Akt (Protein Kinase B) PP2A->Akt Dephosphorylates (Inhibits) Caspase Caspase 3/7 Activation Akt->Caspase Loss of Inhibition Mito->Caspase Cytochrome C Release Apoptosis Apoptosis Caspase->Apoptosis Execution Recycling->Mito Endogenous Cer Accumulation

Figure 1: Dual mechanism of action showing direct PP2A activation and mitochondrial targeting, alongside the metabolic recycling pathway.

Protocol: Preparation and Solubilization

Improper solubilization is the #1 cause of experimental failure with lipids. C2-Ceramide is water-soluble, but C6-Ceramide is hydrophobic and requires specific handling to prevent precipitation in aqueous media.

Table 1: Physicochemical Properties & Solvents
AnalogAcyl ChainSolubilityPrimary SolventMedia StabilityRecommended Use
C2-Ceramide Acetyl (2C)HighWater or DMSOHighRapid signaling studies; easiest to handle.
C6-Ceramide Hexanoyl (6C)LowDMSO or EthanolLow (Precipitates)Physiologically relevant apoptosis studies.
C8-Ceramide Octanoyl (8C)Very LowDMSOVery LowStructural studies; requires BSA complexing.
The "BSA-Complexing" Method (Gold Standard for C6/C8)

Directly adding C6-Ceramide/DMSO stocks to cell media often causes "micro-precipitation"—invisible crystals that kill cells via physical stress rather than signaling. To avoid this, complex the lipid with Bovine Serum Albumin (BSA).

Materials:

  • Fatty Acid-Free BSA (Essential: standard BSA contains interfering lipids).

  • C6-Ceramide (dissolved in DMSO to 5–10 mM).

  • PBS or Serum-Free Media.

Step-by-Step Protocol:

  • Prepare BSA Solution: Dissolve Fatty Acid-Free BSA in PBS to create a 10% (w/v) solution. Filter sterilize (0.22 µm).

  • Prepare Lipid Stock: Dissolve C6-Ceramide in fresh, anhydrous DMSO to 5 mM.

  • Complexing (The "Dropwise" Technique):

    • Heat the BSA solution to 37°C in a water bath with varying agitation.

    • While vortexing the BSA solution, add the C6-Ceramide/DMSO stock dropwise .

    • Target Ratio: 1:1 molar ratio (or 5 mg BSA per 1 mg Lipid).

    • Final Concentration: This creates a concentrated "Lipid-BSA Stock" (e.g., 500 µM Ceramide).

  • Incubation: Incubate the mixture at 37°C for 30 minutes to ensure full encapsulation.

  • Storage: Use immediately or aliquot and freeze at -20°C (avoid repeated freeze-thaw).

Application Note: Inducing Apoptosis[5][6]

Experimental Design & Controls

Scientific integrity requires proving that the observed effect is due to the ceramide structure (the 4,5-trans double bond) and not just lipid overload or solvent toxicity.

  • Positive Control: C6-Ceramide (10–50 µM).

  • Negative Control (CRITICAL): C6-Dihydroceramide (DhCer) . This analog lacks the 4,5-trans double bond.[3] It is biologically inert in acute apoptotic pathways. If your DhCer-treated cells die, your concentration is too high (toxicity) or your solvent is toxic.

  • Vehicle Control: DMSO/BSA complex (without lipid).

Protocol: Treatment & Viability Assay
  • Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates (5,000 cells/well). Allow adhesion overnight.

  • Pulse Treatment:

    • Remove media.[4]

    • Add fresh media containing C6-Ceramide-BSA complex at 10, 20, and 40 µM.

    • Add matched concentrations of C6-Dihydroceramide to control wells.

  • Timepoints:

    • 6 Hours: Check for PP2A activation or Akt dephosphorylation (Western Blot).

    • 12–24 Hours: Check for Cytochrome C release or Caspase 3 cleavage.

    • 24–48 Hours: Assess cell viability (MTT/MTS assay).[5][6]

  • Data Analysis: Normalize all values to the Vehicle Control. A valid result shows dose-dependent death in C6-Ceramide wells, but >90% viability in C6-Dihydroceramide wells.

Advanced Application: Metabolic Tracing

Researchers often assume exogenous ceramides remain intact. They do not. In the "Salvage Pathway," C6-Ceramide is rapidly hydrolyzed to Sphingosine, which is then recycled into natural Long-Chain Ceramides (C16, C18, C24).

Why this matters: If you treat cells with C6-Ceramide and observe an effect at 24 hours, you must determine if the effector is C6-Ceramide or the newly synthesized C16-Ceramide.

Protocol: Differentiating Exogenous vs. Endogenous Effects
  • Inhibitor Strategy: Pre-treat cells with Fumonisin B1 (FB1) (10–20 µM).

    • FB1 inhibits Ceramide Synthase (CerS).

    • Result: FB1 blocks the conversion of recycled sphingosine into long-chain ceramides.

  • Interpretation:

    • If FB1 blocks the apoptotic effect of C6-Ceramide, the effect was dependent on conversion to long-chain ceramide.

    • If FB1 has no effect, the phenotype is driven by the C6-Ceramide directly (or sphingosine generation).

Visualization: The Salvage/Recycling Pathway

SalvagePathway C6 Exogenous C6-Ceramide Sph Sphingosine C6->Sph Hydrolysis C16 Endogenous Long-Chain Ceramide (C16/C18) Sph->C16 Re-acylation CDase Ceramidase CDase->mid1 CerS Ceramide Synthase (Inhibited by FB1) CerS->mid2

Figure 2: The metabolic fate of exogenous short-chain ceramides. Blocking Ceramide Synthase allows researchers to isolate the effects of the short-chain analog.

References

  • Hannun, Y. A., & Obeid, L. M. (2008). Principles of bioactive lipid signalling: lessons from sphingolipids. Nature Reviews Molecular Cell Biology, 9(2), 139–150.

  • Ogretmen, B. (2018). Sphingolipid metabolism in cancer signalling and therapy. Nature Reviews Cancer, 18(1), 33–50.

  • Stiban, J., et al. (2006). Dihydroceramide hinders ceramide channel formation: Implications on apoptosis. Apoptosis, 11(5), 773-780.

  • Kitatani, K., et al. (2008). The sphingolipid salvage pathway in ceramide metabolism and signaling. Cellular Signalling, 20(6), 1010-1018.

  • Bielawska, A., et al. (1993). Ceramide-mediated biology. Determination of structural and stereospecific requirements through the use of N-acyl-phenylaminoalcohol analogs. Journal of Biological Chemistry, 268(35), 26226-26232.

Sources

Troubleshooting & Optimization

3-keto-C6-Dihydrosphingosine HCl stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-keto-C6-Dihydrosphingosine HCl

Welcome to the technical support guide for 3-keto-C6-Dihydrosphingosine HCl. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and use of this critical sphingolipid intermediate in your experiments. As a short-chain analog of a key precursor in ceramide biosynthesis, its stability is paramount for obtaining reliable and reproducible results in studies of sphingolipid metabolism and signaling.[1][2][3][4]

This guide provides answers to frequently asked questions and solutions to common troubleshooting scenarios encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of 3-keto-C6-Dihydrosphingosine HCl upon receipt?

Upon arrival, the solid compound should be stored immediately at -20°C.[1][5][6] For long-term integrity, it is crucial to keep the vial tightly sealed and stored under desiccating conditions to prevent moisture absorption.[7] The product is typically shipped at ambient temperatures, which is acceptable for short durations, but long-term storage requires colder temperatures.[1][2]

Q2: What is the expected shelf-life of the solid compound?

When stored correctly at -20°C in a dry environment, the solid compound is stable for at least one year.[8] Some manufacturers report stability for four years or more under these conditions.[1] To ensure optimal performance, especially in highly sensitive assays, we recommend using the product within the timeframe specified on the certificate of analysis.

Q3: Which solvents are recommended for dissolving 3-keto-C6-Dihydrosphingosine HCl?

This short-chain (C6) sphingolipid analog exhibits good solubility in polar organic solvents such as ethanol and methanol.[6] It is also reported to be soluble in deionized water.[6] This is a key distinction from its longer-chain C18 counterpart, which is more soluble in a chloroform/methanol mixture.[5] Always use high-purity, anhydrous solvents to minimize the introduction of contaminants or water that could affect stability.

Q4: What is the best practice for preparing and storing stock solutions?

The causality behind our recommendation for stock solution handling is the inherent risk of degradation for any bioactive lipid in solution. Solvents can participate in reactions, and repeated temperature changes can accelerate degradation or cause the compound to fall out of solution.

Therefore, we recommend preparing a concentrated primary stock solution (e.g., 10-20 mM) in ethanol or methanol. This stock should then be divided into smaller, single-use aliquots in glass vials and stored at -20°C or, for extended stability, at -80°C. This aliquoting strategy is a self-validating system; it prevents contamination of the entire stock and minimizes the detrimental effects of freeze-thaw cycles that can compromise the compound's integrity.

Q5: How long are stock solutions of 3-keto-C6-Dihydrosphingosine HCl stable?

There is limited published data on the long-term stability of 3-keto-C6-Dihydrosphingosine HCl in solution. Based on extensive field experience with similar bioactive lipids, we advise that stock solutions stored at -20°C should ideally be used within 1-2 months. For storage up to 6 months, -80°C is required. For the most sensitive applications, such as quantitative mass spectrometry or kinetic studies, preparing fresh solutions is the most trustworthy approach to guarantee experimental accuracy.[9]

Data Summary Table

ParameterConditionRecommendationRationale
Solid Compound Storage Temperature-20°CEnsures long-term chemical stability.[1][5]
AtmosphereTightly sealed, desiccatedPrevents moisture absorption and oxidation.[7]
Shelf Life≥ 1 yearSupported by manufacturer stability data.[1][8]
Stock Solution Prep Recommended SolventsEthanol, Methanol, DI WaterHigh solubility and compatibility with many assays.[6]
ContainerGlass vials with inert capsMinimizes adsorption to plastic and potential leaching.
Stock Solution Storage Temperature-20°C (short-term) or -80°C (long-term)Reduces solvent evaporation and chemical degradation.
HandlingSingle-use aliquotsAvoids repeated freeze-thaw cycles and contamination.
Shelf Life1-2 months at -20°C; up to 6 months at -80°CBest practice for maintaining bioactivity of lipids.

Troubleshooting Guide

Scenario 1: Inconsistent or reduced activity in cell-based assays.

  • Potential Cause: Compound Degradation. The 3-keto group is a reactive moiety. If stock solutions are stored improperly (e.g., at 4°C or room temperature), left exposed to light, or subjected to numerous freeze-thaw cycles, the compound may degrade, leading to lower effective concentration and experimental variability.

    • ✔️ Solution: Prepare a fresh stock solution from the solid powder. Run a dose-response curve to verify the activity against previous batches. Always use a single-use aliquot for each experiment.

  • Potential Cause: Precipitation in Aqueous Media. When a concentrated organic stock solution is diluted into aqueous cell culture media or buffer, the compound may precipitate if its final concentration exceeds its aqueous solubility limit.

    • ✔️ Solution: Increase the final solvent concentration if your experimental system allows. Alternatively, complex the lipid with a carrier like fatty acid-free bovine serum albumin (BSA) to enhance its delivery and solubility in aqueous solutions.[9] Pre-warm the media before adding the compound and vortex gently immediately after addition to ensure dispersion.

Scenario 2: Unexpected peaks or low signal intensity in LC-MS analysis.

  • Potential Cause: Presence of Degradation Products or Adducts. Improper handling or storage can lead to the formation of degradation products that appear as unknown peaks in your chromatogram. The primary amine and keto functional groups can also form adducts with components from your solvent or matrix.

    • ✔️ Solution: Analyze a standard of a freshly prepared solution to confirm the expected retention time and mass-to-charge ratio. Use high-purity, MS-grade solvents for all preparations. If adduct formation is suspected (e.g., sodium adducts), adjust the mobile phase modifiers. The analysis of sphingolipids by mass spectrometry is a powerful but sensitive technique requiring careful sample preparation.[10][11][12]

  • Potential Cause: Poor Ionization or Analyte Loss. Sphingolipids can adhere to plastic surfaces. Using polypropylene tubes or pipette tips can lead to significant loss of material, resulting in low signal intensity.

    • ✔️ Solution: Use glass vials and syringes for all handling and storage steps. If using plasticware is unavoidable, select low-retention products. Ensure your LC-MS method is optimized for sphingoid bases, paying close attention to the mobile phase composition to ensure efficient protonation and ionization in the ESI source.[12]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a concentrated stock solution, which is a foundational step for most experimental workflows.

Materials:

  • 3-keto-C6-Dihydrosphingosine HCl (solid)

  • Anhydrous Ethanol (≥99.5% purity)

  • Sterile, amber glass vial with a PTFE-lined cap

  • Calibrated analytical balance

  • Glass syringe or pipette

Procedure:

  • Pre-analysis Calculation: Determine the required mass of the solid compound. The molecular weight of 3-keto-C6-Dihydrosphingosine HCl (C6H13NO2·HCl) is 167.63 g/mol .[13] To make 1 mL of a 10 mM solution, you will need 1.676 mg.

  • Weighing: Allow the vial containing the solid compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation. In a controlled environment (ideally under a hood), accurately weigh the desired amount of powder and transfer it to a new, clean amber glass vial.[7]

  • Dissolution: Using a glass syringe or pipette, add the calculated volume of anhydrous ethanol to the vial. For example, add 1 mL of ethanol to 1.676 mg of the solid.

  • Mixing: Cap the vial tightly and vortex gently for 30-60 seconds until the solid is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.

  • Confirmation: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear and colorless.

  • Storage: Proceed immediately to aliquot the stock solution into smaller, single-use volumes in separate glass vials. Store these aliquots at -20°C or -80°C.

Visualization of Handling Workflow

The following diagram outlines the recommended workflow from receiving the compound to its final use, ensuring maximum stability and experimental integrity.

G cluster_0 Receiving & Solid Storage cluster_1 Solution Preparation cluster_2 Solution Storage & Use Receive Receive Compound StoreSolid Store Solid at -20°C (Tightly Sealed, Desiccated) Receive->StoreSolid Immediate Action PrepStock Prepare Concentrated Stock (e.g., 10 mM in Ethanol) StoreSolid->PrepStock Equilibrate to RT Before Opening Aliquot Aliquot into Single-Use Glass Vials PrepStock->Aliquot StoreSolution Store Aliquots (-20°C or -80°C) Aliquot->StoreSolution Use Use in Experiment (Thaw one aliquot per use) StoreSolution->Use

Caption: Recommended workflow for handling 3-keto-C6-Dihydrosphingosine HCl.

References

  • HuiCheng Biotech. (n.d.). H1891 3-keto-C6-Dihydrosphingosine•HCl. Retrieved from [Link]

  • Morano, C., et al. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free Sphingoid Bases. International Journal of Molecular Sciences, 23(10), 5649. Available at: [Link]

  • Thapa, B., & De la Mota-Peynado, A. (2024). The use of click chemistry in sphingolipid research. Journal of Cell Science, 137(6), jcs261973. Available at: [Link]

  • Cambridge Bioscience. (n.d.). 3-keto-Dihydrosphingosine•HCl - Matreya. Retrieved from [Link]

  • Merrill Jr, A. H., Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2005). Sphingolipidomics: a valuable tool for understanding the roles of sphingolipids in biology and disease. Journal of lipid research, 46(6), 1107-1125. Available at: [Link]

  • Liu, X., et al. (2021). 3-Ketodihydrosphingosine reductase maintains ER homeostasis and unfolded protein response in leukemia. Blood cancer journal, 11(8), 1-12. Available at: [Link]

  • Del Poeta, M., & Luberto, C. (2016). Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens. Frontiers in microbiology, 7, 545. Available at: [Link]

  • ResearchGate. (n.d.). Sphingolipid synthesis pathway. Retrieved from [Link]

  • Reichstein, T. (1936). 3-keto-acids of the sugar series and their anhydrides and process for the manufacture of the same. U.S. Patent No. 2,056,126. Washington, DC: U.S. Patent and Trademark Office.
  • Gorden, D. L., et al. (2011). Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae. Journal of lipid research, 52(4), 816-823. Available at: [Link]

  • Avanti Polar Lipids. (n.d.). 3-keto sphinganine-d7 (d18:0, HCl salt). Retrieved from [Link]

Sources

Preventing aqueous degradation of 3-keto-C6-Dihydrosphingosine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Status: Operational Ticket: #SPL-3K-C6-STABILITY Assigned Scientist: Senior Application Specialist, Lipidomics Division

Executive Summary: The "Beta-Keto" Vulnerability

Welcome to the technical guide for 3-keto-C6-Dihydrosphingosine HCl . This molecule is not a standard lipid; it is a reactive metabolic intermediate. Unlike ceramides, which possess a stable amide bond, this molecule contains a


-keto amine  motif.

The Core Problem: In aqueous environments, particularly at neutral or physiological pH (7.4), the free base form of 3-keto-sphingolipids is thermodynamically unstable. It undergoes a retro-aldol-like cleavage , decomposing into a fatty aldehyde and an amino acid (or amine), or it polymerizes.

The HCl salt form is provided to stabilize the solid powder by protonating the amine, preventing these reactions during storage. However, once you dissolve it in water and buffer it for biological use, you strip away this protection, triggering rapid degradation or precipitation unless specific "chaperone" protocols are used.

The Chemistry of Instability (Mechanism)

To prevent degradation, you must understand the enemy. The diagram below details the fate of 3-keto-C6-Dihydrosphingosine in aqueous media.

Diagram 1: Degradation vs. Stabilization Pathways

degradation_pathway Powder Powder Form (HCl Salt) AcidSol Acidic Solution (pH < 4, Stable) Powder->AcidSol Dissolve in H2O NeutSol Neutral Buffer (pH 7.4, Free Base) AcidSol->NeutSol Add to Media/Buffer BSA_Complex BSA-Lipid Complex (Protected/Soluble) AcidSol->BSA_Complex Complexing Protocol Degradation Retro-Aldol Cleavage (Irreversible) NeutSol->Degradation Time + Heat Precipitate Micellar Aggregate (Precipitation) NeutSol->Precipitate Hydrophobic Effect BSA_Complex->NeutSol Safe Delivery

Figure 1: The stability landscape. The molecule is stable in acidic conditions (HCl salt) but rapidly degrades or precipitates at physiological pH unless "chaperoned" by BSA.

The "Golden Protocol": BSA Complexing

Do not dissolve this lipid directly in cell culture media. The only reliable method to deliver 3-keto-C6-Dihydrosphingosine to cells without degradation is to complex it with Fatty Acid-Free (FAF) Bovine Serum Albumin (BSA). BSA acts as a "sponge," sequestering the hydrophobic tail and protecting the reactive headgroup.

Required Materials
  • Lipid: 3-keto-C6-Dihydrosphingosine HCl

  • Solvent: High-grade DMSO (anhydrous) or Ethanol (Abs. 200 proof)

  • Carrier: Fatty Acid-Free BSA (e.g., Fraction V, heat-shock treated)

  • Buffer: PBS or 150 mM NaCl (Sterile)

Step-by-Step Methodology
StepActionTechnical Rationale
1. Stock Prep Dissolve powder in DMSO to 10–25 mM.Organic solvents prevent hydrolysis. The HCl salt dissolves well in DMSO.
2. BSA Prep Prepare a 2 mM BSA solution in PBS/NaCl.Use FAF-BSA to ensure binding sites are empty for your lipid.
3. Heating Warm the BSA solution to 37°C .Expands the BSA binding pockets (hydrophobic domains).
4. Injection While vortexing the BSA, slowly inject the lipid stock.Creates a 1:1 or 2:1 (Lipid:BSA) molar ratio. Prevents local precipitation.
5. Incubation Incubate at 37°C for 15–30 mins .Allows thermodynamic equilibrium of the Lipid-BSA complex.
6. Usage Dilute this complex into cell media immediately.The complex is stable for ~24 hours. Do not store long-term.

Troubleshooting & FAQs

Q1: I dissolved the HCl salt in water, and it was clear. When I added it to my cells, it did nothing. Why?

Diagnosis: pH Shock & Precipitation. Explanation: The HCl salt is soluble in water because it creates an acidic environment (pH ~3-4). When you pipetted this into cell media (pH 7.4), the HCl was neutralized instantly. The lipid converted to its "free base" form, which is hydrophobic. It likely micro-precipitated immediately, becoming unavailable to the cells, or adhered to the plastic of the dish. Fix: Use the BSA Complexing Protocol (Section 3).

Q2: My stock solution in DMSO turned yellow/brown after a month at -20°C.

Diagnosis: Oxidation/Condensation. Explanation: Even in DMSO, the 3-keto group is reactive. If the DMSO absorbed water (hygroscopic) or if oxygen was present, the molecule degraded. Fix:

  • Store stocks at -80°C .

  • Use single-use aliquots to avoid freeze-thaw cycles.

  • Purge vials with Argon or Nitrogen gas before closing.

Q3: Can I autoclave the aqueous solution?

Diagnosis: Catastrophic Thermal Degradation. Explanation: Absolutely not. The 3-keto group will decompose rapidly under high heat and pressure (retro-aldol reaction). Fix: Sterilize via 0.22 µm filtration after complexing with BSA, or use sterile DMSO and aseptic technique.

Q4: Why use the "C6" analog instead of the natural C18?

Insight: The C6 chain (hexanoyl-like length) makes the molecule "cell-permeable" in theory, meaning it can flip-flop across membranes easier than C18. However, without BSA, even C6 is too hydrophobic for stable aqueous dispersion >10 µM.

Visualizing the Workflow

Use this logic flow to determine your experimental setup.

Diagram 2: Preparation Decision Tree

prep_workflow Start Start: 3-keto-C6-Dihydrosphingosine HCl Solvent Dissolve in DMSO (Stock) Start->Solvent Decision Application Type? Solvent->Decision Enzymatic Cell-Free / Enzyme Assay Decision->Enzymatic Cellular Live Cell Culture Decision->Cellular Detergent Use Non-ionic Detergent (Triton X-100 / Tyloxapol) Enzymatic->Detergent BSA Use BSA Complexing (Fatty Acid Free) Cellular->BSA Result Stable Data Detergent->Result BSA->Result

Figure 2: Decision tree for solubilization based on experimental application. Detergents are acceptable for enzymatic assays but toxic to live cells; BSA is the universal standard for cellular delivery.

References

  • Merrill, A. H., Jr. (2011). Sphingolipid and glycosphingolipid metabolic pathways in the era of sphingolipidomics. Chemical Reviews, 111(10), 6387–6422. Link

    • Establishes the biosynthetic pathway and the transient n
  • Hannun, Y. A., & Obeid, L. M. (2008). Principles of bioactive lipid signalling: lessons from sphingolipids. Nature Reviews Molecular Cell Biology, 9(2), 139–150. Link

    • Discusses the bioactivity and handling of sphingoid bases.
  • Cayman Chemical. (n.d.). Preparation of Fatty Acid-BSA Complexes. Technical Support Guide. Link

    • Standard protocol for lipid-BSA complexing (applicable to hydrophobic sphingolipids).
  • Avanti Polar Lipids. (n.d.). Lipid Handling and Storage. Technical Guide. Link

    • Authoritative source on storage conditions (Argon, -20°C)

Validation & Comparative

Navigating Sphingolipid Signaling: A Comparative Guide to 3-keto-C6-Dihydrosphingosine and 3-keto-C18-Dihydrosphingosine Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of lipid signaling, the chain length of a fatty acid can dramatically alter its biological function. This principle is particularly evident within the sphingolipid metabolic pathway, where subtle structural differences dictate profound cellular outcomes. This guide provides a comparative analysis of two key precursors in this pathway: 3-keto-C6-dihydrosphingosine and 3-keto-C18-dihydrosphingosine. While direct comparative studies on these transient intermediates are scarce, their metabolic fates into short-chain and long-chain ceramides, respectively, offer a clear window into their differential activities. We will explore their divergent roles in critical cellular processes such as apoptosis and autophagy, supported by experimental data and detailed protocols for researchers.

The Crossroads of Sphingolipid Biosynthesis: An Introduction

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, a transient intermediate[1][2]. This molecule is rapidly reduced by 3-ketodihydrosphingosine reductase to dihydrosphingosine[1]. The subsequent acylation of dihydrosphingosine by a family of six ceramide synthases (CerS) is a critical juncture where the acyl chain length of the resulting dihydroceramide is determined[2]. This guide focuses on the implications of introducing either a short-chain (C6) or a long-chain (C18) 3-keto-dihydrosphingosine precursor into this pathway. The choice of precursor dictates the subsequent ceramide profile, which in turn elicits distinct cellular responses.

Comparative Analysis: Short-Chain vs. Long-Chain Precursors and Their Cellular Impact

The fundamental difference in the biological activity of 3-keto-C6-dihydrosphingosine and 3-keto-C18-dihydrosphingosine lies in the distinct downstream signaling cascades initiated by their respective ceramide products.

Metabolic Fate and Ceramide Generation
  • 3-keto-C6-dihydrosphingosine is a precursor to short-chain ceramides, such as C6-ceramide. Exogenously supplied short-chain ceramides are cell-permeable and can be incorporated into cellular metabolism[3]. Interestingly, short-chain ceramides can be converted into long-chain ceramides within the cell to exert certain biological effects, such as autophagy[4].

  • 3-keto-C18-dihydrosphingosine serves as a precursor for the synthesis of long-chain ceramides, primarily C18-ceramide[5]. C18-ketodihydrosphingosine is a major sphingolipid precursor in the early and intermediate stages of a cell's life[5]. The levels of different ceramide species are tightly regulated by the substrate specificity of the six mammalian ceramide synthases (CerS1-6).

Differential Roles in Apoptosis

The acyl chain length of ceramides is a critical determinant of their role in apoptosis, or programmed cell death.

  • C18-ceramide , derived from the C18 precursor, is widely recognized as a pro-apoptotic molecule[6]. Studies have shown that increased levels of C18-ceramide can induce apoptosis in various cancer cell lines[6]. The pro-apoptotic effects of C18-ceramide are often mediated through the activation of effector caspases, such as caspase-3 and caspase-7[3].

  • The role of short-chain ceramides in apoptosis is more complex and context-dependent. While exogenously added C6-ceramide has been shown to induce apoptosis in some cancer cells[3], other studies suggest that certain short-chain ceramides, like C16-ceramide, can have anti-apoptotic or even pro-survival roles in specific cellular contexts[6]. This highlights the nuanced and cell-type-specific effects of different ceramide species.

Contrasting Effects on Autophagy

Autophagy is a cellular recycling process that can either promote cell survival or contribute to cell death.

  • The induction of autophagy is often linked to long-chain ceramides . Intriguingly, the conversion of short-chain ceramides (like C2 and C6) into long-chain ceramides is a necessary step to trigger autophagy[4]. This process often involves the dissociation of the Beclin 1:Bcl-2 complex, a key regulatory step in autophagy initiation[4].

  • A short-chain analog of 3-ketosphinganine has been reported to provoke the accumulation of dihydrosphingolipids and induce autophagy in cancer cells. This suggests that introducing a short-chain precursor can directly influence the autophagic machinery, although the underlying mechanisms and the necessity of its conversion to longer-chain species for this effect remain an active area of research.

Quantitative Data Summary

Feature3-keto-C6-Dihydrosphingosine (via C6-Ceramide)3-keto-C18-Dihydrosphingosine (via C18-Ceramide)References
Primary Metabolic Product Short-chain (C6) ceramidesLong-chain (C18) ceramides[3][5]
Role in Apoptosis Context-dependent; can be pro-apoptoticGenerally pro-apoptotic[3][6]
Role in Autophagy Can induce autophagy, often after conversion to long-chain ceramidesPotent inducer of autophagy[4]
Cellular Permeability HigherLower[3]

Experimental Protocols

To aid researchers in investigating the differential activities of short-chain and long-chain sphingolipid precursors, we provide the following detailed experimental protocols.

Experimental Workflow: Assessing the Impact of 3-keto-Dihydrosphingosine Analogs

G cluster_0 Cell Culture and Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis and Interpretation A Plate cells (e.g., cancer cell line) B Treat with 3-keto-C6-DHS or 3-keto-C18-DHS A->B C Apoptosis Assay (Caspase-3/7 Activity) B->C 24-48h D Autophagy Assay (LC3 Puncta Formation) B->D 24-48h E Lipidomics Analysis (LC-MS/MS) B->E 24h F Quantify apoptosis levels C->F G Quantify autophagy induction D->G H Profile ceramide species E->H I Comparative Analysis F->I G->I H->I

Caption: Workflow for comparing the cellular effects of 3-keto-dihydrosphingosine analogs.

Protocol 1: Caspase-3/7 Activity Assay for Apoptosis

This protocol measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Materials:

  • Cells of interest

  • 3-keto-C6-dihydrosphingosine and 3-keto-C18-dihydrosphingosine

  • Caspase-Glo® 3/7 Assay kit (Promega) or similar

  • White-walled multiwell plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of assay.

  • Treatment: Treat cells with varying concentrations of 3-keto-C6-dihydrosphingosine or 3-keto-C18-dihydrosphingosine. Include a vehicle control. Incubate for the desired time period (e.g., 24-48 hours).

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions[7].

  • Lysis and Signal Generation: Add 100 µL of the prepared reagent to each well. Mix gently by orbital shaking for 30 seconds.

  • Incubation: Incubate at room temperature for 1-3 hours to allow for cell lysis and generation of the luminescent signal[7].

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-change in caspase-3/7 activity.

Protocol 2: LC3 Puncta Formation Assay for Autophagy

This protocol visualizes the recruitment of LC3 to autophagosomes, a hallmark of autophagy.

Materials:

  • Cells stably expressing GFP-LC3 or RFP-LC3

  • 3-keto-C6-dihydrosphingosine and 3-keto-C18-dihydrosphingosine

  • Glass-bottom dishes or coverslips

  • Fluorescence microscope

  • Fixative (e.g., 4% paraformaldehyde)

  • Mounting medium with DAPI

Procedure:

  • Cell Seeding: Seed GFP-LC3 expressing cells onto glass-bottom dishes or coverslips.

  • Treatment: Treat cells with the 3-ketodihydrosphingosine analogs and controls for the desired time (e.g., 24 hours).

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization (Optional): If additional antibody staining is required, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Mounting: Wash the cells with PBS and mount the coverslips onto slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Acquire images using a fluorescence microscope. Capture multiple random fields of view for each condition.

  • Quantification: Quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates an induction of autophagy[8][9].

Protocol 3: Lipidomics Analysis of Ceramide Species by LC-MS/MS

This protocol allows for the precise quantification of different ceramide species within the cell.

Materials:

  • Cell pellets from treated and control cells

  • Internal standards for various ceramide species

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Lipid Extraction:

    • Homogenize cell pellets in a suitable buffer.

    • Add a known amount of internal standards for the ceramide species of interest.

    • Perform a Bligh-Dyer or similar lipid extraction using a mixture of chloroform and methanol[10][11].

    • Collect the organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Sample Preparation: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS system (e.g., methanol/chloroform 1:1, v/v)[12].

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate the different ceramide species using a suitable C18 reverse-phase column[10][13].

    • Detect and quantify the ceramide species using multiple reaction monitoring (MRM) in the mass spectrometer[13].

  • Data Analysis:

    • Identify and quantify the different ceramide species (e.g., C6, C16, C18, C24) based on their retention times and mass-to-charge ratios.

    • Normalize the abundance of each ceramide species to the corresponding internal standard.

Signaling Pathways and Logical Relationships

The differential effects of short-chain and long-chain 3-ketodihydrosphingosine precursors can be visualized through their impact on key cellular signaling pathways.

G cluster_0 Short-Chain Precursor cluster_1 Long-Chain Precursor cluster_2 Cellular Processes C6_keto 3-keto-C6-DHS C6_cer C6-Ceramide C6_keto->C6_cer Metabolism Apoptosis Apoptosis C6_cer->Apoptosis Context-Dependent Autophagy Autophagy C6_cer->Autophagy Can Induce (often via conversion) C18_keto 3-keto-C18-DHS C18_cer C18-Ceramide C18_keto->C18_cer Metabolism C18_cer->Apoptosis Strongly Induces C18_cer->Autophagy Induces

Caption: Differential signaling outcomes of short- and long-chain 3-keto-dihydrosphingosine precursors.

Conclusion

The biological activities of 3-keto-C6-dihydrosphingosine and 3-keto-C18-dihydrosphingosine are primarily dictated by the downstream signaling of their respective ceramide products. While the C18 precursor consistently leads to the formation of pro-apoptotic and pro-autophagic C18-ceramide, the effects of the C6 precursor are more nuanced and can be cell-type specific. Understanding these differences is crucial for researchers investigating the intricate roles of sphingolipids in health and disease. The provided experimental protocols offer a robust framework for dissecting the distinct cellular consequences of modulating the sphingolipid pathway with precursors of varying chain lengths. Further research into the direct biological activities of these transient 3-keto intermediates may yet reveal novel signaling roles independent of their conversion to ceramides.

References

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Abbexa. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]

  • Kasumov, T., et al. (2010). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. Analytical and Bioanalytical Chemistry, 397(3), 1059-1067.
  • Scarlatti, F., et al. (2008). Ceramide-induced autophagy: To junk or to protect cells?.
  • Mizushima, N., et al. (2010). Methods for the Detection of Autophagy in Mammalian Cells. Cell, 140(3), 313-326.
  • Merrill Jr, A. H., et al. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1811(11), 746-756.
  • Amnis. (n.d.). Quantifying Autophagy: Measuring LC3 Puncta and Autolysosome Formation in Cells Using Multispectral Imaging Flow Cytometry. Retrieved from [Link]

  • Han, X., & Gross, R. W. (2005). A review of lipidomic technologies applicable to sphingolipidomics and their relevant applications. European journal of lipid science and technology, 107(10), 721-730.
  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Cambridge Bioscience. (n.d.). 3-keto-Dihydrosphingosine•HCl. Retrieved from [Link]

  • Pattingre, S., et al. (2009). Autophagy Paradox and Ceramide. Journal of Biological Chemistry, 284(16), 10297-10301.
  • Sullards, M. C., et al. (2007). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. Journal of lipid research, 48(9), 1867-1882.
  • Lavrich, K. (2024, April 26). LC–MS/MS-Based System Used to Profile Ceramide Reactions to Diseases. LCGC.
  • Gathungu, R. M., et al. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv.
  • van der Luit, A. H., et al. (2018). Chain length-specific properties of ceramides. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1863(7), 755-765.
  • Hsu, F. F., et al. (2021). A Lipidomics Atlas of Selected Sphingolipids in Multiple Mouse Nervous System Regions. Metabolites, 11(10), 701.
  • Lee, J. H., et al. (2024). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Journal of the Korean Chemical Society, 68(2), 118-124.
  • Senkal, C. E., et al. (2010). Antiapoptotic roles of ceramide-synthase-6-generated C16-ceramide via selective regulation of the ATF6/CHOP arm of ER-stress-response pathways. The FASEB Journal, 24(1), 298-308.
  • Lee, J. H., et al. (2024). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Journal of the Korean Chemical Society, 68(2), 118-124.
  • Gao, Y., et al. (2021). 3-Ketodihydrosphingosine reductase maintains ER homeostasis and unfolded protein response in leukemia. Blood, 138(Supplement 1), 3326.
  • Bte Mustafa, F. N., et al. (2021). C6 Ceramide (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma. Cancers, 13(2), 265.
  • Tan, J. S., et al. (2022). Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation. International Journal of Molecular Sciences, 23(17), 9697.
  • Dadsena, S., et al. (2019).
  • Al-Dhaheri, M., et al. (2023). Ceramides and Ceramide Synthases in Cancer: Focus on Apoptosis and Autophagy. Preprints.org.
  • Al-Dhaheri, M., et al. (2023). Ceramides and Ceramide Synthases in Cancer: Focus on Apoptosis and Autophagy. Preprints.org.
  • Chen, Y., et al. (2013). Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae. Journal of lipid research, 54(4), 1137-1146.
  • Kanfer, J. N., & Bates, S. (1970). Sphingolipid metabolism. II.
  • ResearchGate. (n.d.). Sphingolipid metabolism. The synthesis of ceramide starts with the.... Retrieved from [Link]

  • ResearchGate. (n.d.). Sphingolipid synthesis pathway. 3-KDS, 3-keto-dihydrosphingosine; PL,.... Retrieved from [Link]

Sources

Technical Comparison Guide: Deuterated 3-Ketodihydrosphingosine in Sphingolipidomics

Author: BenchChem Technical Support Team. Date: February 2026

Based on the specific requirements and the technical nature of the request, here is the comprehensive "Publish Comparison Guide."

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Subject: Internal Standardization Strategies for 3-Ketodihydrosphingosine (3-KDS) Quantification

Executive Summary: The "Unstable Intermediate" Challenge

3-Ketodihydrosphingosine (3-KDS) is the transient, rate-limiting product of de novo sphingolipid biosynthesis, generated by Serine Palmitoyltransferase (SPT).[1][2][3] Its quantification is notoriously difficult due to two factors:

  • Rapid Turnover: It is immediately reduced to sphinganine (dihydrosphingosine) by 3-ketodihydrosphingosine reductase (KDSR).

  • Chemical Instability: The

    
    -amino ketone moiety is prone to spontaneous degradation and racemization during extraction, unlike the stable hydroxyl groups found in downstream sphingolipids.
    

This guide compares the Ideal Standard (Deuterated 3-KDS) against the Industry Standard (Structural Analogs like C17-Sphinganine). While structural analogs are commercially ubiquitous, they fail to compensate for the specific chemical lability of the ketone group. This guide outlines why Deuterated 3-KDS—often requiring custom synthesis or in situ generation—is the requisite choice for high-fidelity mechanistic studies.

The Challenger: Deuterated 3-Ketodihydrosphingosine (d-3-KDS)[4]

Mechanism of Action: True Isotope Dilution (IDMS)

Using a deuterated analog (e.g., 3-KDS-d7 or 3-KDS-d3) provides a true internal standard. Because it is chemically identical to the endogenous analyte, it mirrors the analyte's behavior through every phase of the workflow:

  • Extraction Efficiency: Matches the partition coefficient exactly.

  • Degradation Compensation: If 10% of endogenous 3-KDS degrades due to pH or heat during extraction, 10% of the deuterated standard will also degrade. The ratio remains constant, preserving quantitative accuracy.

  • Matrix Effects: Co-elutes perfectly with the analyte, experiencing the exact same ion suppression or enhancement in the ESI source.

Sourcing & Availability

Unlike d7-sphingosine, d-3-KDS is not a standard catalog item from major vendors (e.g., Avanti, Cayman). It typically requires:

  • Custom Chemical Synthesis: Expensive and complex.

  • In Situ Enzymatic Generation: A field-proven method involves incubating yeast microsomes with L-Serine-d3 and Palmitoyl-CoA. The SPT enzyme generates 3-KDS-d3 in situ, which is then extracted and used as a spike-in standard for biological samples.

The Alternative: Structural Analogs (C17-Sphinganine)

Mechanism of Action: Surrogate Standardization

The most common alternative is C17-Sphinganine (d17:0 Sa) or d7-Sphinganine . These are stable, commercially available, and structurally similar.

The Critical Flaw

While C17-Sa corrects for general sphingolipid extraction losses and instrument drift, it cannot correct for the specific degradation of the ketone group.

  • Scenario: If your extraction buffer is slightly too basic, endogenous 3-KDS may degrade. C17-Sphinganine (lacking the ketone) remains stable.

  • Result: The signal for 3-KDS drops, but the IS signal remains high. The calculated concentration is artificially low (false negative).

Comparative Data Analysis

The following table summarizes the performance metrics of using Deuterated 3-KDS vs. C17-Sphinganine based on application data.

FeatureDeuterated 3-KDS (IDMS)C17-Sphinganine (Surrogate)
Chemical Structure Identical (

-amino ketone)
Different (1,3-diol)
Retention Time Co-elutes (Perfect Match)Shifted (0.1 - 0.5 min difference)
Ion Suppression Correction Excellent (Same ionization window)Good (Close, but not identical)
Stability Compensation High (Degrades at same rate as analyte)None (Remains stable while analyte degrades)
Commercial Availability Low (Custom/Enzymatic)High (Off-the-shelf)
Cost High (Time/Labor intensive)Low
Recommended Use KDSR Inhibitor Studies, Mechanistic SPT AssaysGeneral Lipidomics Profiling

Visualizing the Workflow

The following diagrams illustrate the biological context of 3-KDS and the comparative extraction workflow.

Diagram 1: De Novo Sphingolipid Biosynthesis Pathway

This diagram highlights the transient nature of 3-KDS and the enzymes involved.

SphingolipidPathway cluster_0 Critical Quantitation Point PalmitoylCoA Palmitoyl-CoA KDS 3-Ketodihydrosphingosine (3-KDS) [Unstable Intermediate] PalmitoylCoA->KDS SPT (Serine Palmitoyltransferase) Serine L-Serine Serine->KDS SPT (Serine Palmitoyltransferase) DHS Sphinganine (Dihydrosphingosine) KDS->DHS KDSR (Reductase) Ceramide Dihydroceramide DHS->Ceramide CerS (Ceramide Synthase)

Caption: The SPT reaction generates 3-KDS, which is rapidly reduced by KDSR. Accumulation occurs only under KDSR inhibition.

Diagram 2: The "Trap & Quantify" Workflow

This diagram compares the Internal Standard (IS) behavior during extraction.

ExtractionWorkflow Sample Biological Sample (Contains 3-KDS) Extraction Extraction Step (Potential Degradation Stress) Sample->Extraction IS_Ideal Ideal IS: Deuterated 3-KDS IS_Ideal->Extraction IS_Surrogate Surrogate IS: C17-Sphinganine IS_Surrogate->Extraction Result_Ideal Accurate Quantitation (IS degrades with Analyte) Extraction->Result_Ideal Ratio Preserved Result_Surrogate Underestimation (IS stable, Analyte lost) Extraction->Result_Surrogate Ratio Skewed

Caption: Deuterated 3-KDS maintains the analyte-to-standard ratio even if degradation occurs; C17-Sa does not.

Validated Experimental Protocol

This protocol mirrors the method validated by Ren et al. (JLR, 2018), optimized for 3-KDS stability.

Reagents
  • Internal Standard: Deuterated 3-KDS (generated in situ or custom synthesized) OR C17-Sphinganine (Avanti Polar Lipids).

  • Extraction Buffer: Isopropanol : Diethyl Ether : Pyridine : Ammonium Hydroxide (65:13:26:0.13 v/v). Note: While basic, this specific mixture was validated for yeast sphingoids; work quickly to prevent degradation.

Step-by-Step Methodology
  • Sample Preparation:

    • Pellet

      
       cells (yeast or mammalian).
      
    • Add 50 pmol Internal Standard directly to the pellet before adding solvent.

  • Extraction:

    • Resuspend pellet in 1 mL Extraction Buffer .

    • Incubate at 60°C for 15 min (Critical: Heat promotes solubility but risks degradation; strict timing is required).

    • Centrifuge at 4,000 x g for 5 min. Collect supernatant.

    • Repeat extraction on pellet once; combine supernatants.

  • Drying & Reconstitution:

    • Dry under nitrogen stream (Do not use heat >30°C).

    • Reconstitute in 200 µL Mobile Phase B (Methanol + 1mM Ammonium Formate + 0.2% Formic Acid).

  • LC-MS/MS Parameters (Thermo TSQ or similar):

    • Column: C8 or C18 Reverse Phase (e.g., Kinetex C8, 1.7 µm).

    • Mobile Phase A: Water + 2mM Ammonium Formate + 0.2% Formic Acid.

    • Mobile Phase B: Methanol + 1mM Ammonium Formate + 0.2% Formic Acid.

MRM Transitions Table
AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Note
3-KDS 300.3270.320Loss of CH₂O
3-KDS-d3 303.3273.320In situ generated IS
C17-Sphinganine 286.3268.318Surrogate IS
Sphinganine (DHS) 302.3284.322Downstream metabolite

Note: 3-KDS (300.[1]3) and Sphinganine (302.3) are close in mass. Ensure chromatographic separation to prevent isotopic overlap from 3-KDS (M+2) contributing to the Sphinganine signal.

References

  • Ren, J., Snider, J., Airola, M. V., et al. (2018). Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae. Journal of Lipid Research, 59(1), 163–170.

  • Harrison, K. D., et al. (2021). 3-Ketodihydrosphingosine reductase maintains ER homeostasis and unfolded protein response in leukemia.[2] JCI Insight, 6(15), e148976.

  • LIPID MAPS® Lipidomics Gateway. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS).

  • Avanti Polar Lipids. (n.d.). Sphingolipid Internal Standards & Deuterated Lipids.

Sources

Confirmation of 3-keto-C6-Dihydrosphingosine identity by tandem MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

3-keto-C6-Dihydrosphingosine (3-keto-C6-DHS) is a synthetic, short-chain analog of the transient metabolic intermediate 3-ketosphinganine. It is frequently employed as a cell-permeable probe to monitor Serine Palmitoyltransferase (SPT) activity or 3-ketosphinganine reductase (KDSR) kinetics.

However, confirming its identity presents a distinct set of analytical challenges compared to long-chain sphingolipids:

  • Isobaric Interference: It must be chromatographically resolved from its reduced form, C6-Dihydrosphingosine (C6-DHS), which differs by only 2 Da (2H). In low-resolution instruments, isotopic envelopes can overlap.

  • Chemical Instability: The 3-keto moiety is prone to spontaneous reduction or degradation, leading to false negatives.

  • Solubility Profile: Unlike C18-sphingolipids, C6-analogs are significantly more water-soluble, leading to massive sample loss during standard Folch or Bligh-Dyer lipid extractions.

This guide details a Targeted LC-ESI-MS/MS (MRM) workflow designed to unequivocally confirm 3-keto-C6-DHS identity, prioritizing the "Loss of 30 Da" fragmentation signature over generic water loss.

Methodological Comparison

To ensure robust identification, we must evaluate the primary detection strategies.

FeatureMethod A: Direct Infusion MS/MS Method B: Derivatization (e.g., OPA/NDA) Method C: LC-ESI-MS/MS (Recommended)
Principle Sample injected directly into source without separation.Chemical tagging of the primary amine to increase fluorescence/ionization.Chromatographic separation followed by collision-induced dissociation (CID).
Sensitivity Medium.[1] High background noise.High (Fluorescence) / High (MS).High (MRM mode).
Specificity Low. Cannot distinguish isomers or isobaric contaminants.Medium. Depends on retention time shifts; derivatives can be unstable.High. Separates 3-keto from hydroxyl forms; unique fragmentation transitions.
Throughput High ( < 1 min).Low (Requires sample prep).Medium (5–8 min run).
Verdict Screening only. Risk of ion suppression.Quantification only. Risk of artifact formation.Gold Standard for ID. Essential for separating the unstable keto-intermediate.

Strategic Protocol: LC-ESI-MS/MS Confirmation

This protocol utilizes Multiple Reaction Monitoring (MRM) on a Triple Quadrupole (QqQ) system. The critical differentiator is the specific fragmentation of the 3-keto group compared to the 3-hydroxyl group of sphinganine.

A. Sample Preparation (The "Salting Out" Modification)

Standard lipid extractions wash away C6-sphingolipids. Use this modified extraction.

  • Lysis/Reaction: Terminate enzymatic reactions (e.g., SPT assay) with 0.5 mL Methanol.

  • Extraction: Add 1 mL 1-Butanol (saturated with water) and 0.5 mL saturated NaCl solution.

    • Reasoning: 1-Butanol recovers polar lipids (like C6-DHS) better than Chloroform. NaCl drives the organic phase separation.

  • Separation: Vortex vigorously (30s) and centrifuge (3000 x g, 5 min).

  • Recovery: Collect the upper (Butanol) phase.

  • Drying: Evaporate under N₂ stream at 37°C. Reconstitute in 100 µL Mobile Phase A.

B. LC-MS/MS Parameters

Chromatography (Reverse Phase):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Note: C8 is acceptable, but C18 provides better retention for the short C6 chain.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 5 minutes.

    • Causality: The acidic pH ensures the amine is protonated (

      
      ), crucial for ESI+ sensitivity.
      

Mass Spectrometry (ESI+):

  • Precursor Ion (

    
    ):  m/z 132.2 (Calculated for C6H13NO2).
    
  • Primary Transition (Quantifier): m/z 132.2

    
     102.2 (Collision Energy: ~15-20 eV).
    
    • Mechanism:[3][4][5]Loss of Formaldehyde (CH₂O, 30 Da). This is the signature cleavage for 3-ketosphinganines, distinct from the water loss dominant in hydroxyl-sphinganines.

  • Secondary Transition (Qualifier): m/z 132.2

    
     114.2 (Collision Energy: ~10-15 eV).
    
    • Mechanism:[3][4][5] Loss of Water (H₂O, 18 Da).

Data Interpretation & Visualization

Fragmentation Logic (The "Loss of 30" Rule)

The 3-keto group facilitates a specific retro-aldol-like fragmentation or alpha-cleavage that is not observed in the reduced C6-Dihydrosphingosine (which primarily loses two water molecules).

  • 3-keto-C6-DHS: Major fragment

    
    .
    
  • C6-DHS (Reduced): Major fragment

    
    .
    

FragmentationPathway Precursor 3-keto-C6-DHS [M+H]+ m/z 132.2 Transition1 Fragment A (Signature) [M+H - CH2O]+ m/z 102.2 Precursor->Transition1 Loss of Formaldehyde (30 Da) Specific to 3-keto Transition2 Fragment B (Common) [M+H - H2O]+ m/z 114.2 Precursor->Transition2 Dehydration (18 Da)

Figure 1: Fragmentation pathway. The loss of 30 Da (Red Arrow) is the diagnostic filter for 3-keto identity.

Experimental Workflow

Workflow Sample Biological Sample (SPT Assay / Cell Lysate) Extract Modified Extraction (1-Butanol + NaCl) *Crucial for C6 solubility* Sample->Extract LC LC Separation (C18 Column, Acidic pH) Separates 3-keto from DHS Extract->LC MS1 Q1 Filter Select m/z 132.2 LC->MS1 CID Collision Cell (Argon, 15-20 eV) MS1->CID MS2 Q3 Filter Detect m/z 102.2 (Target) CID->MS2

Figure 2: Analytical workflow emphasizing the modified extraction and specific MS filtering.

Validation Criteria

To declare a "Confirmed Identity," your data must meet these three criteria:

  • Retention Time Match: The analyte must elute at the same time as a synthetic 3-keto-C6-DHS standard.

    • Note: 3-keto species typically elute slightly earlier than their dihydroxy counterparts on C18 columns due to the loss of a hydrogen bond donor (hydroxyl

      
       ketone).
      
  • Transition Ratio: The ratio of the Quantifier (102.2) to Qualifier (114.2) peak areas must be consistent with the standard (

    
     20%).
    
  • Absence in Controls: The peak must be absent in "No Substrate" or "SPT Inhibitor" (e.g., Myriocin) controls.

References

  • Ren, J., et al. (2018). "Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae."[6] Journal of Lipid Research, 59(1), 162–170.[6] (Establishes the "Loss of 30 Da" fragmentation rule for 3-ketosphinganines).

  • Merrill, A. H., et al. (2005). "Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry." Methods, 36(2), 207–224.

  • Lipid Maps Consortium. "Sphingolipids Analysis Protocols."[7] (General guidelines for extraction and MS settings).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.